3,5-Dichloro-2-hydrazinylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichloropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHZCBPODAZZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344989 | |
| Record name | 3,5-dichloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104408-23-3 | |
| Record name | 3,5-dichloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dichloro-2-hydrazinylpyridine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dichloro-2-hydrazinylpyridine, a key intermediate in synthetic chemistry.
Core Chemical Properties
This compound is a chlorinated heterocyclic compound valued as a building block in the synthesis of complex organic molecules.[1] Its core identifiers and physical properties are summarized below. While specific experimental data for properties like melting point and solubility are not widely published for this particular intermediate, data for structurally similar compounds are provided for reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (this compound) | Reference Compound Data |
| IUPAC Name | (3,5-dichloropyridin-2-yl)hydrazine | - |
| Synonyms | (3,5-Dichloro-pyridin-2-yl)-hydrazine | - |
| CAS Number | 104408-23-3 | - |
| Molecular Formula | C₅H₅Cl₂N₃ | - |
| Molecular Weight | 178.02 g/mol | - |
| Appearance | - | Off-white to white crystalline solid (for 3-Chloro-2-hydrazinopyridine)[2] |
| Melting Point | Data not available | 165-167 °C (for 3-Chloro-2-hydrazinopyridine)[2] |
| Boiling Point | Data not available | 247.6 ± 50.0 °C (Predicted for 3-Chloro-2-hydrazinopyridine)[2] |
| Solubility | Data not available | Slightly soluble in Chloroform, DMSO (for 3-Chloro-2-hydrazinopyridine)[2] |
| pKa | Data not available | 8.65 ± 0.70 (Predicted for 3-Chloro-2-hydrazinopyridine)[2] |
| Storage | Data not available | Store in freezer (-20°C), under inert atmosphere, keep in dark place (for 3-Chloro-2-hydrazinopyridine)[2][3] |
Synthesis and Reactivity
The primary utility of this compound lies in its reactivity as a nucleophilic precursor. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles to form more complex structures, most notably hydrazones.
General Reactivity
The hydrazine group (-NHNH₂) attached to the electron-deficient dichloropyridine ring allows for nucleophilic substitution reactions. It is a key reactant for creating compounds with applications in proteomics research and for the synthesis of potential therapeutics, such as potent opioid receptor-like 1 antagonists.[1][4] The general reaction to form a hydrazone derivative is a condensation reaction with an aldehyde or ketone.
Representative Synthesis Protocol
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
2,3,5-Trichloropyridine (1.0 eq)
-
Hydrazine hydrate (≥80%, 4.0-6.0 eq)
-
Polar solvent (e.g., Ethanol, Methanol, or N,N-Dimethylformamide)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3,5-trichloropyridine (1.0 eq) and a polar solvent (e.g., ethanol).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (4.0-6.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 100-130 °C, depending on the solvent) and maintain for 4-8 hours.[2][5] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Spectral Data Analysis
Characterization of this compound is typically performed using mass spectrometry and nuclear magnetic resonance spectroscopy.[6]
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M+) for C₅H₅Cl₂N₃ would be expected at an m/z corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks.
-
M+ peak: Corresponding to the molecule with two ³⁵Cl atoms (m/z ≈ 177).
-
M+2 peak: Corresponding to one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 179).
-
M+4 peak: Corresponding to two ³⁷Cl atoms (m/z ≈ 181).
Common fragmentation patterns would likely involve the loss of nitrogen species (N₂, NH₂) from the hydrazine group or cleavage of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the hydrazine group.
-
Pyridine Ring Protons: Two distinct signals are expected for the two aromatic protons. Due to the electron-withdrawing effects of the chlorine and nitrogen atoms, these protons would appear in the downfield region (typically δ 7.0-8.5 ppm).
-
Hydrazine Protons: The protons of the -NH and -NH₂ groups will appear as separate, often broad, signals. Their chemical shifts can vary depending on the solvent and concentration. The -NH₂ protons would integrate to 2H, and the -NH proton to 1H.
References
- 1. scbt.com [scbt.com]
- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 3. 22841-92-5|3-Chloro-2-hydrazinopyridine|BLD Pharm [bldpharm.com]
- 4. (3,5-DICHLORO-PYRIDIN-2-YL)-HYDRAZINE | 104408-23-3 [chemicalbook.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 3,5-Dichloro-2-hydrazinylpyridine
CAS Number: 104408-23-3
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydrazinylpyridine, a chlorinated hydrazine compound with applications in chemical synthesis and potential utility in proteomics research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group. These functional groups make it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104408-23-3 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| Exact Mass | 176.986053 g/mol | [1] |
| InChI | InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | [1] |
| SMILES | N(c1c(cc(cn1)Cl)Cl)N | [1] |
Table 2: Spectral Data for this compound
| Spectrum Type | Data Highlights | Source |
| Mass Spectrum (GC-MS) | Full spectrum available. | [1] |
| ¹H NMR | Data not explicitly available in the searched literature but is available for similar compounds like 2-Amino-3,5-dichloropyridine and 3,5-Dichloropyridine. | [2][3] |
Synthesis and Experimental Protocols
General Experimental Protocol (Inferred)
The following protocol is a generalized procedure based on the synthesis of 3-chloro-2-hydrazinopyridine and should be optimized for the synthesis of the title compound.[4][5][6]
Materials:
-
2,3,5-Trichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or other suitable polar solvent like isopropanol or THF)
-
Water (for washing)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trichloropyridine and a suitable polar solvent (e.g., ethanol).
-
Slowly add an excess of hydrazine hydrate to the stirred solution. The molar ratio of 2,3,5-trichloropyridine to hydrazine hydrate is typically in the range of 1:4 to 1:6.[4]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Applications in Scientific Research
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activities.
Synthesis of Pyrazole Derivatives
The hydrazinyl group of this compound is a key functional group for the construction of pyrazole rings. Pyrazolo[3,4-b]pyridines, for instance, are synthesized from 5-aminopyrazoles, which can be derived from hydrazinopyridines.[7] These pyrazolopyridine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases.[7]
Potential Applications in Proteomics
While commercial suppliers list "proteomics research" as an application, specific experimental protocols or detailed methodologies for the use of this compound in this field are not well-documented in the available literature. It is plausible that, like other hydrazine-containing reagents, it could be used in chemical proteomics for cross-linking studies or as a cleavable linker, though this remains speculative without further evidence. The chlorinated pyridine moiety could also potentially be a target for specific protein modifications or interactions, a concept explored in the broader context of protein chlorination in inflammatory processes.[8]
Biological Activity
The direct biological activity of this compound has not been extensively studied. Its primary role in a biological context is as a building block for the synthesis of compounds with therapeutic potential.
Precursor to Biologically Active Molecules
Hydrazide and hydrazone derivatives, which can be synthesized from this compound, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10][11] The pyridine ring is a common scaffold in many approved drugs.[12]
Derivatives of 3-chloro-2-hydrazinopyridine have been investigated for their fungicidal activity against various plant pathogens.[12] For example, certain hydrazone derivatives have shown inhibitory effects on tomato bacterial spot and cucumber Fusarium wilt.[12]
Safety and Handling
Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a chlorinated hydrazine derivative, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate, particularly for the construction of heterocyclic systems like pyrazoles. While its direct biological activity is not well-characterized, the broader class of hydrazide and hydrazone compounds, as well as pyridine derivatives, are of significant interest in drug discovery and agrochemical research. Further investigation is needed to explore its potential applications in proteomics and to fully elucidate its biological profile.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Dichloro-2-hydrazinylpyridine. This chlorinated hydrazinylpyridine derivative is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document collates available data on its chemical and physical properties, offers a detailed, adaptable experimental protocol for its synthesis, and discusses its potential biological significance based on the broader class of hydrazone and pyridine-containing molecules. Due to the limited availability of direct experimental data, this guide incorporates predictive analyses for spectroscopic and structural characteristics, drawing comparisons with closely related analogues.
Molecular Structure and Properties
This compound (CAS Number: 104408-23-3) is a heterocyclic organic compound with the molecular formula C₅H₅Cl₂N₃.[1] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydrazinyl group at position 2.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| CAS Number | 104408-23-3 | [1] |
| Appearance | Expected to be a solid at room temperature | |
| Synonyms | (3,5-Dichloro-pyridin-2-yl)-hydrazine | [1] |
Structural Characteristics
While a definitive crystal structure for this compound is not publicly available, the molecular geometry can be inferred from related compounds, such as 1-(3-Chloropyridin-2-yl)hydrazine.[2] The pyridine ring is expected to be planar. The exocyclic C-N and N-N bonds of the hydrazinyl group will exhibit bond lengths and angles typical for sp² and sp³ hybridized atoms, respectively. The presence of two chlorine atoms on the pyridine ring will influence the electron distribution and reactivity of the molecule.
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. The following sections provide predicted spectral data based on established spectroscopic principles and analysis of similar compounds.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
| Predicted ¹H NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (δ) | Multiplicity |
| ~7.8 ppm | s |
| Broad singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.
| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (δ) | Assignment |
| ~150 ppm | C-2 |
| ~125 ppm | C-3, C-5 |
| ~138 ppm | C-4, C-6 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (hydrazinyl group) |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 800-600 | C-Cl stretching |
Mass Spectrometry
The mass spectrum will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 177. A characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[3]
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of the closely related 3-chloro-2-hydrazinopyridine.[4] The starting material for this synthesis is 2,3,5-trichloropyridine.
Materials and Equipment
-
2,3,5-Trichloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5-trichloropyridine (1.0 eq) and ethanol.
-
Addition of Hydrazine Hydrate: While stirring, slowly add hydrazine hydrate (approximately 4-6 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Biological and Pharmacological Context
While specific biological activities of this compound are not extensively documented, its structural motifs—the pyridine ring and the hydrazone linkage—are present in a wide array of biologically active molecules.
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a reactant in the synthesis of potent opioid receptor-like 1 (ORL1) antagonists.[5]
Potential Signaling Pathway Involvement
Given that derivatives of this compound target G-protein coupled receptors like the ORL1 receptor, it is plausible that molecules synthesized from this compound could modulate various intracellular signaling cascades. A generalized schematic of GPCR signaling is presented below.
Caption: Generalized GPCR signaling pathway potentially modulated by derivatives.
Broader Pharmacological Potential
Hydrazide and hydrazone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the dichlorinated pyridine moiety may enhance the lipophilicity and metabolic stability of potential drug candidates, making this compound a valuable scaffold for drug discovery.
Conclusion
This compound is a synthetically important molecule with potential applications in the development of new therapeutic agents and agrochemicals. While comprehensive experimental data on its molecular structure and biological activity are currently limited, this guide provides a solid foundation for researchers by summarizing its known properties, presenting a detailed protocol for its synthesis, and outlining its potential in the broader context of medicinal chemistry. Further research into the crystallographic, spectroscopic, and biological properties of this compound is warranted to fully elucidate its potential.
References
- 1. scbt.com [scbt.com]
- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. (3,5-DICHLORO-PYRIDIN-2-YL)-HYDRAZINE | 104408-23-3 [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of 3,5-Dichloro-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 3,5-dichloro-2-hydrazinylpyridine, a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry. The document details its synthesis, key reactive sites, and participation in a range of chemical transformations including nucleophilic substitution, condensation, and cyclization reactions. Emphasis is placed on its role as a key intermediate in the synthesis of bioactive molecules, particularly P2X7 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide includes structured data tables summarizing reaction yields, detailed experimental protocols for key transformations, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior and applications.
Introduction
This compound is a chlorinated hydrazine compound that has emerged as a valuable scaffold in the development of novel therapeutic agents and agrochemicals.[1] Its unique electronic properties, stemming from the electron-withdrawing chloro substituents and the nucleophilic hydrazine moiety on the pyridine ring, govern its reactivity and make it a versatile precursor for a diverse array of complex molecules.[2] The presence of multiple reactive centers allows for tailored chemical modifications, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[3] This guide will explore the fundamental aspects of its reactivity, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a polychlorinated pyridine with hydrazine hydrate. The reaction typically proceeds by selectively displacing a chlorine or other leaving group at the 2-position of the pyridine ring.
Synthesis from 2,3,5-Trichloropyridine
A primary route to this compound is the reaction of 2,3,5-trichloropyridine with hydrazine hydrate.[4] The greater lability of the chlorine atom at the 2-position of the pyridine ring facilitates its selective displacement by the hydrazine nucleophile.
Experimental Protocol: Synthesis of this compound from 2,3,5-trichloropyridine
-
Materials: 2,3,5-trichloropyridine, hydrazine hydrate, ethanol.
-
Procedure: A solution of 2,3,5-trichloropyridine in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is heated at reflux for several hours. Upon cooling, the product precipitates from the solution and can be isolated by filtration, washed with a suitable solvent like cold ethanol, and dried under vacuum.
Synthesis from 2,3-Dichloropyridine
An alternative synthesis involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[5] In this case, the chlorine at the 2-position is again preferentially substituted.
Experimental Protocol: High-Yield Synthesis of 3-chloro-2-hydrazinopyridine (a related compound)
While a specific protocol for the 3,5-dichloro derivative from 2,3-dichloropyridine is not detailed in the provided results, a high-yield synthesis of the related 3-chloro-2-hydrazinopyridine is described and can be adapted.[5]
-
Materials: 2,3-dichloropyridine (0.1 mole), hydrazine hydrate (0.4-0.6 mole), polar solvent (e.g., ethanol, methanol, DMF, THF).[5]
-
Procedure: To a flask containing 2,3-dichloropyridine, add the polar solvent and hydrazine hydrate. Heat the mixture to reflux for 4-8 hours. After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize. Collect the solid by suction filtration, wash with water, and dry to obtain the product.[5] Yields are reported to be in the range of 95-99%.[5]
Chemical Reactivity and Key Reactions
The reactivity of this compound is characterized by the interplay of its nucleophilic hydrazine group and the electrophilic pyridine ring, which is activated by the two chlorine atoms. This dual reactivity allows for a variety of chemical transformations.
Condensation Reactions with Carbonyl Compounds
The hydrazine moiety of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding N-(3,5-dichloro-2-pyridinyl)hydrazones.[4] This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are stable intermediates that can be further modified or cyclized.
Experimental Protocol: General Synthesis of (3,5-dichloro-2-pyridinyl)hydrazones
-
Materials: this compound, aldehyde or ketone, ethanol, catalytic amount of acetic acid.
-
Procedure: Dissolve this compound in ethanol. Add a stoichiometric amount of the aldehyde or ketone and a catalytic amount of acetic acid. Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the hydrazone product often precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.
Cyclization Reactions
The hydrazone derivatives of this compound are valuable precursors for the synthesis of various fused heterocyclic systems.
Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of pyrazole-substituted pyridines. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable pyrazole ring.
Experimental Protocol: Synthesis of 3,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
-
Materials: this compound, acetylacetone, ethanol.
-
Procedure: A mixture of this compound and acetylacetone in ethanol is heated under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to afford the pyrazole derivative.[6]
The hydrazones can also undergo cyclization to form pyridotriazine skeletons, which are of interest in medicinal chemistry. The specific reaction conditions and the nature of the substituents influence the final heterocyclic system formed.
Acylation Reactions
The terminal amino group of the hydrazine moiety can be readily acylated using acylating agents such as acid chlorides or anhydrides to form N'-acyl derivatives.[4] This reaction is important for introducing further diversity and for the synthesis of specific target molecules, such as P2X7 receptor antagonists.
Experimental Protocol: N-Acylation of a Hydrazine (General Procedure)
-
Materials: Hydrazine derivative, aroyl chloride, dichloromethane (DCM), triethylamine.
-
Procedure: Dissolve the hydrazine derivative in DCM and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of the aroyl chloride. Allow the reaction mixture to warm to room temperature and stir for several hours. After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]
Quantitative Data on Reactivity
The following tables summarize quantitative data for key reactions involving this compound and related compounds, providing a reference for reaction efficiency.
Table 1: Synthesis of Hydrazinylpyridines
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux, 8 h | 95% | [5] |
| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux, 6 h | 97% | [5] |
| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux, 5 h | 99% | [5] |
| 2,3-Dichloropyridine | Hydrazine hydrate | Tetrahydrofuran | Reflux, 6 h | 95% | [5] |
Table 2: Synthesis of Pyrazole Derivatives
| Hydrazine Derivative | Dicarbonyl Compound | Solvent | Conditions | Yield | Reference |
| 2-Hydrazino-6-methylpyrimidin-4-one | Acetylacetone | Ethanol | Reflux, 3 h | Not specified | [6] |
| Hydrazine sulfate | Acetylacetone | 10% NaOH(aq) | 15°C, 1 h | 77-81% | [8] |
Spectroscopic Data
Characterization of this compound and its derivatives relies on standard spectroscopic techniques.
Table 3: Spectroscopic Data
| Compound | 1H NMR (Solvent, δ ppm) | 13C NMR (Solvent, δ ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |
| 3-Chloro-2-hydrazinopyridine | (CDCl3): 8.04-8.08 (dd, 1H), 7.56 (brs, 1H), 7.47-7.49 (dd, 1H), 6.60-6.64 (dd, 1H), 4.23 (s, 2H) | Not available | Not available | Not available | [5] |
| 1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | (DMSO-d6): 11.61 (s, 1H, NH), 8.29 (s, 1H, N=CH), signals for aromatic protons | (DMSO-d6): 136.58 (C=N), other aromatic signals | 3078 (C-H, imine), 1587 (C=N, imine) | Not available | [9] |
Note: Complete spectroscopic data for this compound was not available in the search results. The data for the related 3-chloro-2-hydrazinopyridine is provided for reference.
Application in Drug Development
The reactivity of this compound makes it a crucial starting material for the synthesis of compounds targeting important biological pathways, particularly in the context of inflammatory diseases and cancer.
P2X7 Receptor Antagonists
Derivatives of this compound have shown significant potential as P2X7 receptor antagonists.[3] The P2X7 receptor is an ATP-gated ion channel that plays a key role in inflammatory responses.[10] Its activation leads to the release of pro-inflammatory cytokines, making it a therapeutic target for inflammatory disorders. The 3,5-dichloro substitution on the pyridine ring is often critical for high antagonistic activity.[3]
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events, including ion influx, activation of the NLRP3 inflammasome, and release of pro-inflammatory cytokines like IL-1β.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 3,5-dichloropyridine scaffold is also a key component in a class of potent pan-FGFR inhibitors.[3] Aberrant FGFR signaling is implicated in the development and progression of various cancers.[3] Compounds incorporating the 3,5-dichloropyridine moiety have demonstrated significant in vitro and in vivo efficacy in FGFR-amplified cancer models.[3]
FGFR Signaling Pathway
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) initiates dimerization and autophosphorylation of the receptor, leading to the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Experimental Workflows
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of bioactive compounds derived from this compound.
Conclusion
This compound is a highly reactive and synthetically valuable building block. Its accessible synthesis and the diverse reactivity of its hydrazine moiety and dichlorinated pyridine ring have established it as a key intermediate in the synthesis of a wide range of heterocyclic compounds. The successful application of this scaffold in the development of potent P2X7 receptor antagonists and FGFR inhibitors highlights its importance in modern drug discovery. This technical guide provides a foundational understanding of its reactivity, supported by experimental data and protocols, to aid researchers in harnessing its synthetic potential for the creation of novel and impactful molecules.
References
- 1. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 3,5-Dichloro-2-hydrazinylpyridine in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide addresses the critical physicochemical property of solubility for 3,5-dichloro-2-hydrazinylpyridine, a key intermediate in pharmaceutical and agrochemical research. Directed at researchers, scientists, and professionals in drug development, this document provides a framework for understanding and determining the solubility of this compound in various organic solvents. While publicly available quantitative data is limited, this guide furnishes detailed experimental protocols to empower researchers to generate reliable solubility data in-house.
Introduction: The Significance of Solubility in Synthesis and Formulation
This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its solubility in organic solvents is a fundamental parameter that governs reaction kinetics, influences the choice of purification methods such as crystallization, and is paramount in the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore indispensable for process optimization, scalability, and the development of effective delivery systems.
Quantitative Solubility Data: A Noteworthy Scarcity
To address this, the following table is provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
Experimental Protocols for Solubility Determination
To facilitate the acquisition of precise and reproducible solubility data, two robust and widely accepted experimental methodologies are detailed below: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.
Isothermal Equilibrium (Shake-Flask) Method
This method is considered the gold standard for determining thermodynamic solubility. It involves allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor
Gravimetric Method
This is a simpler, alternative method that does not require sophisticated analytical instrumentation. It involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.
Materials:
-
Same as for the Isothermal Equilibrium Method, excluding the HPLC or UV-Vis spectrophotometer.
-
Evaporating dish
-
Drying oven
-
Desiccator
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Equilibrium Method.
-
Sample Collection: Pre-weigh a clean, dry evaporating dish. Carefully filter a known volume of the saturated solution into the tared evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at ambient temperature. For less volatile solvents, gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute may be necessary.
-
Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the evaporating dish to a constant weight in a drying oven. Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the filtrate used:
Solubility (g/L) = (Mass of dish with residue (g) - Mass of empty dish (g)) / Volume of filtrate (L)
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocols.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: Key factors influencing the final determined solubility value.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this critical data. The detailed Isothermal Equilibrium and Gravimetric methods offer robust and reliable means of determining solubility, enabling the optimization of synthetic processes, purification strategies, and formulation development. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data essential for advancing research and development in the pharmaceutical and agrochemical sectors.
An In-depth Technical Guide to 3,5-Dichloro-2-hydrazinylpyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydrazinylpyridine, a key heterocyclic intermediate. It details the compound's discovery and historical context, outlines its synthesis through a detailed experimental protocol, and presents its physicochemical properties in a clear, tabular format. A significant application of this compound is highlighted in the synthesis of a potent opioid receptor-like 1 (ORL1) antagonist, with a corresponding signaling pathway diagram illustrating its mechanism of action. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Discovery and History
The synthesis of (3,5-dichloro-2-pyridyl)hydrazine was first reported in a 2000 publication by Kobrakov, K. I., Korolev, V. K., Rybina, I. I., and Kelarev, V. I. in Chemistry of Heterocyclic Compounds.[1][2][3][4][5] Their work focused on the reactions of halogen-containing pyridines and established a method for synthesizing the title compound via the interaction of 2,3,5-trichloropyridine with hydrazine hydrate. This initial synthesis opened avenues for the exploration of its chemical reactivity and potential applications. Subsequent research has primarily focused on its utility as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
A significant development in the history of this compound is its use as a key reactant in the synthesis of a potent and selective non-peptidyl opioid receptor-like 1 (ORL1) antagonist.[6] This application has brought the compound to the forefront for researchers investigating novel therapeutics targeting the ORL1 receptor, which is implicated in various neurological and physiological processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 104408-23-3 | [7] |
| Molecular Formula | C₅H₅Cl₂N₃ | [7] |
| Molecular Weight | 178.02 g/mol | [7] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 138-142 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. |
Synthesis of this compound
The primary method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 2,3,5-trichloropyridine with hydrazine.
Experimental Protocol: Synthesis from 2,3,5-Trichloropyridine
This protocol is based on the reaction described by Kobrakov et al. and has been adapted to provide a detailed, step-by-step procedure suitable for a laboratory setting.
Materials:
-
2,3,5-Trichloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trichloropyridine (10.0 g, 54.8 mmol) in ethanol (100 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 10.3 mL, 219.2 mmol) dropwise at room temperature. The addition is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add dichloromethane (100 mL) and a saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound as a white to off-white solid.
Expected Yield: 70-80%
Synthesis Workflow
Application in the Synthesis of an ORL1 Antagonist
This compound serves as a crucial starting material for the synthesis of complex heterocyclic molecules. A notable example is its use in the preparation of a potent and selective antagonist for the opioid receptor-like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. This antagonist is (1S,3R)-N-{[1-(3-chloropyridin-2-yl)-5-(5-fluoro-6-methylpyridin-3-yl)-4-methyl-1H-pyrazol-3-yl]methyl}-3-fluorocyclopentanamine.[6] The synthesis involves the reaction of this compound with a diketone to form a pyrazole ring, which is a core scaffold of the final antagonist.
Logical Relationship in Synthesis
References
safety and handling of 3,5-Dichloro-2-hydrazinylpyridine
An In-depth Technical Guide on the Safety and Handling of 3,5-Dichloro-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety protocols, handling procedures, and experimental context for this compound (CAS No. 104408-23-3). The information is intended to ensure its safe and effective use in research and development environments. This compound is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics.
Physicochemical and Hazard Data
Understanding the fundamental properties and hazards of this compound is critical for its safe handling. The following tables summarize its key physicochemical data and associated GHS hazard classifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 104408-23-3 | [1][2] |
| Molecular Formula | C₅H₅Cl₂N₃ | [1][2] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Alternate Names | (3,5-Dichloro-pyridin-2-yl)-hydrazine | [1] |
Note: Some data for closely related compounds, such as 3-chloro-2-hydrazinopyridine, is used as a proxy where specific data for the dichloro-variant is unavailable in the provided search results.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4][5] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][6] |
| P264 | Wash skin thoroughly after handling. | [4] | |
| P270 | Do not eat, drink or smoke when using this product. | [4] | |
| P271 | Use only outdoors or in a well-ventilated area. | [4][5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help. | [4][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [4][6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][5][6] |
| P405 | Store locked up. | [4][5][6] | |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [4][5][6] |
Toxicology and Exposure Routes
Hydrazine derivatives can be toxic, with exposure affecting multiple organ systems.[7] Inhalation is a primary concern, potentially causing respiratory irritation and systemic effects.[7] Skin and eye contact can lead to serious irritation, while ingestion is harmful.[4] Chronic exposure or high-dose acute exposure to hydrazines may pose risks to the hepatic and neurological systems.[7]
References
- 1. scbt.com [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3,5-Dichloro-2-aminopyridine Manufacturer & Supplier China | Properties, Uses, Safety, MSDS, Price [pipzine-chem.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,5-Dichloro-2-hydrazinylpyridine in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydrazinylpyridine is a carbonyl-reactive chemical probe utilized in proteomics for the derivatization and subsequent identification and quantification of proteins. As a chlorinated hydrazine compound, it covalently labels proteins containing aldehyde or ketone functionalities.[1] These carbonyl groups can be present as post-translational modifications, often induced by oxidative stress, or can be generated through chemical means, such as the periodate oxidation of glycoproteins.[2][3] This labeling strategy enables the enrichment and analysis of specific protein subsets by mass spectrometry, providing valuable insights into cellular processes, disease mechanisms, and drug target identification.
The hydrazine moiety of this compound reacts with carbonyl groups to form a stable hydrazone bond.[4][5] The presence of chlorine atoms provides a distinct isotopic signature that can aid in the identification of labeled peptides during mass spectrometric analysis.[6] This application note provides a detailed protocol for the use of this compound in a typical proteomics workflow, from sample preparation to data analysis.
Data Presentation: Quantitative Proteomics Analysis
Following a proteomics experiment using this compound, quantitative data is crucial for identifying proteins that are differentially carbonylated between different biological samples (e.g., treated vs. untreated cells). The following table is a representative example of how such quantitative data can be structured. In this hypothetical study, a cancer cell line was treated with a drug candidate, and the changes in protein carbonylation were profiled.
Table 1: Representative Quantitative Proteomics Data of Carbonylated Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Number of Unique Labeled Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 | 5 |
| P06733 | HSPA8 | Heat shock cognate 71 kDa protein | 1.8 | 0.015 | 8 |
| P10636 | PRDX1 | Peroxiredoxin-1 | -3.2 | 0.005 | 4 |
| Q06830 | SOD2 | Superoxide dismutase [Mn], mitochondrial | 1.5 | 0.045 | 3 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.2 | 0.250 | 2 |
Experimental Protocols
This section details the key experimental procedures for using this compound in a proteomics workflow. The protocol is divided into two main parts: labeling of glycoproteins and a general workflow for enrichment and mass spectrometry analysis.
Protocol 1: Labeling of Glycoproteins with this compound
This protocol is adapted from general methods for labeling glycoproteins with hydrazide-based dyes.[2][3]
Materials:
-
Protein sample (e.g., purified glycoprotein or cell lysate)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in sodium acetate buffer, freshly prepared)
-
This compound solution (50 mM in DMSO)
-
Desalting column or dialysis equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation:
-
Prepare a protein solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer (pH 5.5).
-
-
Oxidation of Glycoproteins (Generation of Aldehydes):
-
Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the protein solution.
-
Mix gently and incubate for 5 minutes at room temperature in the dark. This reaction cleaves the vicinal diols of the sugar residues to produce aldehyde groups.
-
-
Removal of Excess Periodate:
-
Immediately after incubation, remove the excess sodium meta-periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).
-
-
Labeling with this compound:
-
To the oxidized protein solution, add the 50 mM this compound solution to a final concentration of 5 mM.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification of Labeled Protein:
-
Remove excess labeling reagent by gel filtration or dialysis against PBS. The labeled protein is now ready for downstream applications such as mass spectrometry.
-
Protocol 2: General Workflow for Enrichment and Mass Spectrometry Analysis of Labeled Proteins
This workflow outlines the steps from a labeled protein sample to identification and quantification by mass spectrometry.
Materials:
-
Labeled protein sample (from Protocol 1 or other sources)
-
Trypsin (proteomics grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer
-
Enrichment resin (e.g., streptavidin agarose if a biotinylated version of the probe is used, or a resin with affinity for the pyridine group)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein sample in a buffer containing urea or another denaturant.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Enrichment of Labeled Peptides (Optional but Recommended):
-
If an appropriate enrichment strategy is available for the this compound tag, incubate the peptide digest with the affinity resin.
-
Wash the resin to remove unlabeled peptides.
-
Elute the labeled peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide sample (either the enriched fraction or the complete digest) using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Use a suitable proteomics software suite to search the acquired MS/MS spectra against a protein database.
-
Include the mass modification corresponding to the this compound tag in the search parameters.
-
For quantitative analysis, compare the signal intensities of the labeled peptides between different samples.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for using this compound in a proteomics experiment.
Reaction Mechanism
The diagram below shows the chemical reaction between a protein-bound aldehyde and this compound.
Signaling Pathway Example
The use of this compound can help elucidate signaling pathways affected by oxidative stress. The following is a representative diagram of a simplified signaling pathway where changes in protein carbonylation could be investigated.
References
- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oxidative protein labeling in mass-spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhanced Peptide Detection by LC-MS Following Derivatization with 3,5-Dichloro-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of peptides by liquid chromatography-mass spectrometry (LC-MS) is fundamental in numerous fields, including proteomics, biomarker discovery, and pharmaceutical development. However, peptides, particularly those lacking easily ionizable residues like arginine, can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[1] Chemical derivatization offers a powerful strategy to overcome this limitation by introducing a moiety that enhances ionization, thereby improving detection limits.[2][3]
This document provides detailed application notes and protocols for the derivatization of peptides with 3,5-Dichloro-2-hydrazinylpyridine (DCHP). While direct applications of DCHP for peptide analysis are not extensively documented, this guide is based on the well-established principles of using hydrazine-containing reagents to modify carbonyl groups and improve LC-MS detection of various analytes.[4][5] The derivatization with DCHP is proposed to proceed via the formation of a hydrazone with a carbonyl group, which can be introduced into the peptide at the C-terminus or at aspartic and glutamic acid residues after activation. The dichlorinated pyridine ring is expected to enhance the hydrophobicity and ionization efficiency of the derivatized peptide.
Principle of Derivatization
The derivatization of peptides with this compound targets carboxyl groups present at the C-terminus and on the side chains of aspartic and glutamic acid residues. The protocol involves a two-step reaction:
-
Activation of Carboxyl Groups: The carboxyl groups on the peptide are first activated using a coupling agent, such as a carbodiimide (e.g., EDC), to form a reactive intermediate.
-
Hydrazone Formation: The activated carboxyl group then reacts with the hydrazinyl group of DCHP to form a stable hydrazide bond.
The resulting DCHP-derivatized peptide possesses increased hydrophobicity and a more readily ionizable pyridine moiety, leading to enhanced signal intensity in reversed-phase LC-MS analysis.
Applications
-
Quantitative Proteomics: Improve the detection and quantification of low-abundance peptides.
-
Biomarker Discovery: Enable the sensitive detection of peptide biomarkers in complex biological matrices like plasma or urine.[6]
-
Pharmacokinetic Studies: Enhance the sensitivity for quantifying peptide-based drugs and their metabolites.
Experimental Protocols
Materials and Reagents
-
Peptide sample (lyophilized)
-
This compound (DCHP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Microcentrifuge tubes
-
Thermomixer or heating block
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)[1]
Protocol 1: Derivatization of Peptides with DCHP
-
Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
In a microcentrifuge tube, add 20 µL of the peptide solution.
-
Add 5 µL of a freshly prepared solution of 100 mM EDC and 25 mM NHS in anhydrous DMF.
-
Vortex briefly and incubate for 15 minutes at room temperature.
-
-
Derivatization Reaction:
-
Prepare a 50 mM solution of DCHP in anhydrous DMF.
-
Add 10 µL of the DCHP solution to the activated peptide mixture.
-
Vortex the mixture and incubate for 1 hour at 37°C in a thermomixer.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 5 µL of 5% TFA.
-
Dilute the sample with 0.1% formic acid in water to the desired concentration for LC-MS analysis.
-
Centrifuge the sample at 10,000 x g for 5 minutes to remove any precipitate before transferring the supernatant to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of DCHP-Derivatized Peptides
-
LC System: A standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Electrospray ionization in positive ion mode (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Full scan MS and data-dependent MS/MS or multiple reaction monitoring (MRM) for targeted quantification.[8]
Quantitative Data Summary
The following table summarizes the expected improvements in LC-MS signal intensity for peptides derivatized with charge-enhancing tags, which is the principle behind using DCHP. The data is based on results from similar derivatization strategies aimed at enhancing peptide ionization.
| Peptide Sequence | Derivatization Strategy | Fold Increase in Signal Intensity (Approx.) | Reference |
| ADRDQYELLCLDNTRKPVDEYK | N-terminus derivatization with a permanently charged tag | 500-fold | [2] |
| General Peptides | N-terminus derivatization with a permanently charged tag | ~10-fold | [2] |
| Peptides < 500 Da | N-terminus derivatization with a permanently charged tag | Greatest increase observed | [2] |
| Lysine-terminated peptides | Derivatization with 2,4,6-triphenylpyrylium salt | Enables detection at the attomole level | [1] |
Visualizations
References
- 1. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of N'-(Aryl/Alkyl-methylene)-3,5-dichloro-2-hydrazinylpyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. This reaction is of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by hydrazone derivatives. The incorporation of a di-chlorinated pyridine ring, as in the case of 3,5-Dichloro-2-hydrazinylpyridine, can impart unique pharmacological properties to the resulting hydrazone molecules. This document provides a detailed protocol for the synthesis of N'-(Aryl/Alkyl-methylene)-3,5-dichloro-2-hydrazinylpyridine derivatives.
Reaction Principle
The synthesis of hydrazones from this compound and carbonyl compounds (aldehydes or ketones) is a condensation reaction. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is typically catalyzed by an acid.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Aromatic or aliphatic aldehyde/ketone
-
Ethanol (absolute) or Methanol
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
General Protocol for the Synthesis of N'-(Aryl/Alkyl-methylene)-3,5-dichloro-2-hydrazinylpyridine:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol or methanol.
-
Addition of Carbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction Conditions:
-
For Aldehydes: The reaction can often be carried out at room temperature with stirring for 2-4 hours, or by refluxing the mixture for 30-60 minutes for faster reaction times and higher yields.
-
For Ketones: Ketones are generally less reactive than aldehydes. Therefore, refluxing the reaction mixture for 2-6 hours is typically required.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Product Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
If no precipitate forms, the product can often be precipitated by adding cold deionized water to the reaction mixture.
-
-
Purification:
-
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture.
-
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Infrared (IR) Spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of hydrazones from hydrazines and carbonyl compounds, which can be applied to the reaction of this compound.
| Carbonyl Compound | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |
| Benzaldehyde | Ethanol | Acetic Acid | Reflux | 1-2 hours | >85 |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | Reflux | 1-2 hours | >90 |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux | 1-2 hours | >90 |
| Acetophenone | Ethanol | Acetic Acid | Reflux | 4-6 hours | >75 |
| Cyclohexanone | Methanol | Acetic Acid | Reflux | 3-5 hours | >80 |
Note: The yields provided are representative for general hydrazone syntheses and may vary for the specific reaction with this compound.
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the synthesis of hydrazones.
Experimental Workflow:
Caption: Step-by-step experimental workflow for hydrazone synthesis.
References
Synthesis of Heterocyclic Compounds from 3,5-Dichloro-2-hydrazinylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3,5-Dichloro-2-hydrazinylpyridine as a key starting material. This versatile building block offers a gateway to a range of heterocyclic systems, particularly pyrazoles and triazolopyridines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Application Note 1: Synthesis of 1-(3,5-dichloropyridin-2-yl)-1H-pyrazoles
The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward and efficient method for the synthesis of 1-(3,5-dichloropyridin-2-yl)-1H-pyrazoles. This Knorr-type pyrazole synthesis is a well-established and reliable transformation in heterocyclic chemistry. The reaction proceeds via a condensation-cyclization cascade, offering a modular approach to a variety of substituted pyrazoles by varying the 1,3-dicarbonyl component. These pyrazole derivatives are valuable scaffolds in the development of therapeutic agents.
Experimental Protocol: Synthesis of 1-(3,5-dichloropyridin-2-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a representative pyrazole derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(3,5-dichloropyridin-2-yl)-3,5-dimethyl-1H-pyrazole.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Acetylacetone | 1-(3,5-dichloropyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Glacial Acetic Acid | 2-4 | Typically >80% |
Logical Workflow for Pyrazole Synthesis:
Caption: Workflow for the synthesis of 1-(3,5-dichloropyridin-2-yl)-3,5-dimethyl-1H-pyrazole.
Application Note 2: Synthesis of 6,8-dichloro-[1][2][3]triazolo[4,3-a]pyridines
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold from 2-hydrazinopyridine derivatives is a common strategy to access this important heterocyclic core. The general approach involves two key steps: acylation of the hydrazine moiety followed by a dehydrative cyclization. This compound can be readily acylated with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N'-acylhydrazide intermediate. Subsequent cyclization, often promoted by a dehydrating agent like phosphorus oxychloride (POCl₃), affords the desired 6,8-dichloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. This synthetic route allows for the introduction of diverse substituents at the 3-position of the triazole ring by selecting the appropriate acylating agent.
Experimental Protocol: Synthesis of 6,8-dichloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This protocol outlines the two-step synthesis of a representative 6,8-dichloro-[1][2][3]triazolo[4,3-a]pyridine derivative.
Step 1: Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (or other suitable aprotic solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base such as pyridine or triethylamine (1.2 eq).
-
To this mixture, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-(3,5-dichloropyridin-2-yl)acetohydrazide, which can often be used in the next step without further purification.
Step 2: Cyclization to 6,8-dichloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
N'-(3,5-dichloropyridin-2-yl)acetohydrazide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Standard laboratory glassware suitable for reactions with POCl₃
Procedure:
-
In a fume hood, carefully add phosphorus oxychloride (as both reagent and solvent) to the crude N'-(3,5-dichloropyridin-2-yl)acetohydrazide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Basify the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data:
| Reactant | Acylating Agent | Cyclizing Agent | Product | Overall Yield (%) |
| This compound | Acetyl chloride | POCl₃ | 6,8-dichloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | Varies, typically moderate to good |
Signaling Pathway for Triazolopyridine Synthesis:
Caption: Synthetic pathway to 6,8-dichloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential, especially when handling hazardous reagents like phosphorus oxychloride. Reaction conditions may require optimization based on the specific scale and equipment used.
References
Application Notes and Protocols for the Use of 3,5-Dichloro-2-hydrazinylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of 3,5-Dichloro-2-hydrazinylpyridine. This versatile heterocyclic intermediate serves as a valuable building block for the synthesis of novel compounds with potential fungicidal and insecticidal activities. The primary application highlighted is its conversion to a variety of N-pyridylhydrazone derivatives, which have demonstrated significant biological activity against various plant pathogens.
Introduction
Pyridine-based compounds are integral to the development of modern agrochemicals, with the pyridine scaffold being a key component in numerous successful fungicides, herbicides, and insecticides. The introduction of halogen atoms and a hydrazinyl group onto the pyridine ring, as in this compound, provides a reactive template for the synthesis of a diverse array of potential agrochemical candidates. The hydrazinyl moiety is particularly useful as it readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. Research has shown that many hydrazone-containing compounds exhibit a broad spectrum of biological activities, making them attractive targets for agrochemical discovery.[1]
This document outlines the synthetic protocols for the preparation of this compound and its subsequent conversion into biologically active hydrazones. It also presents quantitative data on the fungicidal activity of representative compounds and discusses their potential mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 2,3,5-trichloropyridine, adapted from procedures for analogous compounds.[2][3] 2,3,5-Trichloropyridine can be synthesized from pentachloropyridine or 2,3,5,6-tetrachloropyridine.[4][5]
Materials:
-
2,3,5-Trichloropyridine
-
Hydrazine hydrate (80-85%)
-
Ethanol
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus under an inert atmosphere by flushing with nitrogen or argon.
-
In the three-necked flask, dissolve 2,3,5-trichloropyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (4-6 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water to remove excess hydrazine hydrate.
-
Dry the product under vacuum to obtain this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Protocol 2: Synthesis of N-(Arylmethylene)-3,5-dichloro-2-hydrazinylpyridine Derivatives (Hydrazones)
This protocol details the general procedure for the condensation of this compound with various aromatic aldehydes to yield the corresponding hydrazone derivatives.[6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 2,4-dichlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Dry the purified N-(arylmethylene)-3,5-dichloro-2-hydrazinylpyridine derivative.
Data Presentation
The following tables summarize the quantitative data for the synthesis and fungicidal activity of representative hydrazone derivatives. As direct data for 3,5-dichloro-2-pyridyl hydrazones is limited in the available literature, data for closely related picolinaldehyde phenylhydrazones are presented to illustrate the potential antifungal efficacy.[7]
Table 1: Synthesis and Characterization of Representative Hydrazone Derivatives
| Compound ID | Aldehyde Precursor | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | 2-Pyridinecarboxaldehyde | C₁₂H₁₀FN₃ | 90.4 | 143.7-144.9 |
| 2a | 3-Pyridinecarboxaldehyde | C₁₂H₁₀FN₃ | 85.2 | 155.1-156.3 |
Note: Data presented for picolinaldehyde 4-fluorophenylhydrazone derivatives as representative examples.[7]
Table 2: In Vitro Fungicidal Activity of Representative Hydrazone Derivatives (EC₅₀ in µg/mL) [7]
| Compound ID | Alternaria solani | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani | Carbendazim (Control) |
| 1a | 0.870 | 1.35 | 1.01 | 3.26 | 2.51 |
| 2a | 1.02 | 1.89 | 1.23 | 4.15 | 2.51 |
Note: Data presented for picolinaldehyde 4-fluorophenylhydrazone derivatives as representative examples to demonstrate potential activity.[7] The presence of a 4-fluorine atom on the phenyl ring has been shown to significantly enhance antifungal activity.[7]
Mandatory Visualizations
Diagrams
References
- 1. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Scaffolding of 3,5-Dichloro-2-hydrazinylpyridine in Modern Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Applications and Experimental Protocols
Introduction
3,5-Dichloro-2-hydrazinylpyridine has emerged as a valuable and versatile building block in medicinal chemistry, offering a synthetically accessible scaffold for the development of a diverse range of therapeutic agents. Its unique electronic properties and the reactive hydrazine moiety provide a robust platform for constructing complex molecular architectures that can interact with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent pharmaceuticals, with a focus on P2X7 receptor antagonists for inflammatory conditions and pyrazole-based kinase inhibitors for oncology.
Application Notes
Potent P2X7 Receptor Antagonists for Inflammatory Diseases
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation, playing a crucial role in the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor is a promising therapeutic strategy for a variety of inflammatory and neurological disorders. Pyridinyl hydrazide analogues incorporating the 3,5-dichloropyridine moiety have demonstrated significant P2X7 receptor antagonistic activity.[1]
Structure-activity relationship (SAR) studies have highlighted that the 3,5-dichloro substitution on the pyridine ring is a critical determinant for high-potency P2X7 antagonism.[1] The hydrazine linker allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity.
Signaling Pathway of P2X7 Receptor in Inflammation
Activation of the P2X7 receptor by extracellular ATP triggers a signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome. This, in turn, activates caspase-1, which proteolytically cleaves pro-IL-1β into its active, secreted form. Downstream of the P2X7 receptor, other signaling pathways, including the NF-κB pathway, are also activated, further amplifying the inflammatory response.
Pyrazole Derivatives as Kinase Inhibitors in Oncology
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors provides a straightforward entry to a wide array of substituted pyrazoles. This compound serves as a valuable starting material for the synthesis of pyridinyl-substituted pyrazoles, which have shown potent inhibitory activity against various kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).
The dichloropyridinyl moiety can occupy specific pockets in the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor. The versatility of pyrazole chemistry allows for the systematic exploration of the chemical space around this core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
General Workflow for Pyrazole-Based Kinase Inhibitor Synthesis
Quantitative Data
The following tables summarize the biological activities of representative compounds synthesized using this compound or its close analogs as building blocks.
Table 1: P2X7 Receptor Antagonists
| Compound ID | Scaffold | Substituent | hP2X7 IC50 (nM) | Reference |
| 1 | 3,5-Dichloropyridine | Adamantan-1-yl | 13 | [2] |
| 2 | 3,5-Dichloropyridine | 4-Fluorophenyl | 4.9 | [2] |
Table 2: Pyrazole-based Anticancer Agents
| Compound Class | Target | Representative IC50 (µM) | Cancer Cell Line | Reference |
| Pyrazole-Sulphonamide Hybrids | Carbonic Anhydrase I/II | 6.7 - 400 | Oral Squamous Cell Carcinoma | [3] |
| 3,5-Diaryl Pyrazoles | EGFR/VEGFR2 | Potent Inhibition | PC3, DU145 (Prostate) | [4] |
| 1H-Benzofuro[3,2-c]pyrazoles | Tubulin Polymerization | 0.021 - 1.7 | K562, MCF-7, A549 | [5] |
| Pyrazolopyrimidines | CDK2 | 0.24 - 4.45 | HCT-116, MCF-7, HepG2, A549 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of 3-chloro-2-hydrazinopyridine.[7]
Materials:
-
2,3,5-trichloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,5-trichloropyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4.0-6.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound as a white to off-white solid.
Protocol 2: Synthesis of a Pyridinyl Hydrazide P2X7 Receptor Antagonist
This protocol describes a general procedure for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., Adamantane-1-carbonyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the suspension and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-N'-(3,5-dichloropyridin-2-yl)hydrazine.
Protocol 3: Synthesis of a Pyridinyl-Pyrazole Derivative
This protocol outlines a general method for the synthesis of pyrazoles from this compound.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone) or a chalcone derivative
-
Ethanol or acetic acid
-
Catalytic amount of acid (if necessary)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the 1,3-dicarbonyl compound or chalcone (1.0 eq) to the solution.
-
If necessary, add a catalytic amount of a mineral acid (e.g., HCl).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyridinyl-pyrazole derivative.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 3,5-Dichloro-2-hydrazinylpyridine by Recrystallization
Authored for: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the purification of 3,5-Dichloro-2-hydrazinylpyridine via recrystallization. The described methodology is compiled from established chemical synthesis and purification principles for analogous compounds, aiming to deliver a high-purity final product suitable for further research and development applications.
Introduction
This compound is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the successful synthesis of target molecules, impacting reaction yield, and the impurity profile of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, one can achieve effective purification.
This application note details a two-stage recrystallization process. The initial step utilizes an aqueous ethanol mixture to remove polar impurities, followed by a second recrystallization from a non-polar solvent like hexane to eliminate non-polar contaminants. This dual-solvent approach is designed to address a broad spectrum of potential impurities.
Quantitative Data Summary
The following table summarizes representative data for the purification of this compound. The values presented are illustrative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Aqueous Ethanol) | After Recrystallization (Hexane) |
| Purity (by HPLC) | ~95% | >98% | >99.5% |
| Yield | N/A | 85-95% | 90-98% (from previous step) |
| Melting Point | Broad range | Sharper range | Sharp, consistent with literature |
| Appearance | Off-white to yellowish solid | White to off-white crystalline solid | Fine white crystalline solid |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Hexane (Reagent Grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
-
Drying oven or vacuum desiccator
First Recrystallization from Aqueous Ethanol
This step is effective for the removal of polar impurities.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol (near its boiling point) while stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While maintaining the solution at an elevated temperature, add hot deionized water dropwise. Continue adding water until the solution becomes slightly turbid, indicating that the saturation point has been reached.
-
Clarification: To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask to prevent solvent evaporation and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Second Recrystallization from Hexane
This optional second step is recommended for achieving very high purity by removing non-polar impurities.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crystals obtained from the first recrystallization in a minimal amount of hot hexane.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small volume of ice-cold hexane.
-
Drying: Dry the final product to a constant weight.
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow of the purification process.
Caption: Purification workflow diagram.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of liquid instead of solid) | The boiling point of the solvent may be higher than the melting point of the compound. The solution is too supersaturated. | Use a lower boiling point solvent or solvent mixture. Add a small amount of additional hot solvent. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. The cooling rate is too fast. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Yield of Recovered Crystals | Too much solvent was used. The washing solvent was not cold enough. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. |
| Colored Impurities in Final Product | Impurities were not fully removed. | Consider adding a small amount of activated charcoal to the hot solution before filtration (hot gravity filtration would be required before cooling). |
Application Notes and Protocols for the Quantification of 3,5-Dichloro-2-hydrazinylpyridine
These application notes provide detailed methodologies for the quantitative analysis of 3,5-Dichloro-2-hydrazinylpyridine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated public data for this analyte is limited, the following protocols are based on established methods for structurally similar compounds, such as chlorinated pyridines and hydrazines, offering a robust foundation for method development and validation.[1][2]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control and quantification of this compound in various samples.
Experimental Protocol:
1. Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[1]
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the analyte concentration.[3]
Quantitative Data Summary (Expected Performance based on similar compounds):
| Parameter | Expected Performance | Reference |
| Linearity (Range) | 1 - 100 µg/mL | Based on typical linearity ranges for HPLC analysis of small organic molecules. A correlation coefficient (r²) of >0.99 is expected.[3] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Detection limits for hydrazines using spectrophotometric and chromatographic methods generally range from 0.02 to 0.065 μg/mL.[2] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | Typically, the LOQ is 3 to 5 times the LOD. |
| Accuracy (Recovery) | 95 - 105% | Expected recovery for a well-developed HPLC method. |
| Precision (%RSD) | < 2% | Expected relative standard deviation for replicate injections. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the trace-level analysis and confirmation of this compound. Due to the polar nature and low volatility of the hydrazinyl group, derivatization is a critical step to improve its chromatographic behavior.[4] Silylation is a common derivatization technique for compounds containing active hydrogens.[4]
Experimental Protocol:
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).[1]
2. Derivatization (Silylation):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 100 µL of a suitable solvent such as pyridine or acetonitrile. The use of anhydrous pyridine is important as moisture can break down the silylating agent.[5]
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.[4]
-
Allow the vial to cool to room temperature before injection.
-
3. GC-MS Conditions:
-
Injector Temperature: 280 °C.[1]
-
Injection Mode: Splitless or split (e.g., split ratio 50:1).[1]
-
Injection Volume: 1 µL.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
MS Conditions:
Quantitative Data Summary (Expected Performance based on similar compounds):
| Parameter | Expected Performance | Reference |
| Linearity (Range) | 0.01 - 10 µg/mL | GC-MS typically offers a wider linear range at lower concentrations compared to HPLC-UV. A correlation coefficient (r²) of >0.99 is expected.[6] |
| Limit of Detection (LOD) | 0.3 - 5 ng/mL (ppb) | Based on the analysis of structurally similar chlorinated pyridines and other contaminants by GC-MS.[1][7] |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL (ppb) | Typically, the LOQ is 3 to 5 times the LOD.[1] |
| Accuracy (Recovery) | 85 - 115% | Expected recovery for a GC-MS method involving a derivatization step. Recovery for a similar compound, 3,5,6-Trichloro-2-pyridinol, was in the range of 70.4 - 107.6%.[1] |
| Precision (%RSD) | < 10% | Expected relative standard deviation for a method involving derivatization and GC-MS analysis. |
Experimental Workflow
Caption: Workflow for HPLC and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Nucleophilic Substitution on 2,3,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trichloropyridine is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its pyridine core, substituted with three chlorine atoms, provides multiple sites for functionalization. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a variety of functional groups, making it a valuable building block in the synthesis of complex molecules.
The reactivity of the chlorine atoms towards nucleophilic displacement is influenced by their position on the pyridine ring. The chlorine at the 2-position is generally the most susceptible to substitution due to its ortho relationship to the ring nitrogen. This regioselectivity is a key feature in the synthetic utility of 2,3,5-trichloropyridine.
These application notes provide detailed experimental protocols for nucleophilic substitution reactions on 2,3,5-trichloropyridine with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. The data presented is intended to serve as a practical guide for researchers in the development of novel chemical entities.
Data Presentation
The following table summarizes the reaction conditions and yields for the nucleophilic substitution on 2,3,5-trichloropyridine with different nucleophiles.
| Entry | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydroquinone | 4-(3,5-Dichloropyridin-2-yloxy)phenol | DMSO | KOH | 160 | 3 | Not specified |
| 2 | Sodium Hydroxide | 3,5-Dichloropyridin-2-ol | Not specified | NaOH | Not specified | Not specified | Not specified[1] |
| 3 | Ammonia (in situ from Ammonium Hydroxide) | 2-Amino-3,5-dichloropyridine | Toluene/Water | Ammonium Hydroxide | 70 | 35 | 52[2] |
| 4 | Sodium Sulfide | 3,5-Dichloropyridine-2-thiol | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Substitution with an Oxygen Nucleophile (Hydroquinone)
This protocol details the synthesis of 4-(3,5-dichloropyridin-2-yloxy)phenol from 2,3,5-trichloropyridine and hydroquinone.[3]
Materials:
-
2,3,5-Trichloropyridine (2.5 g, 13.7 mmol)
-
Hydroquinone (3.02 g, 27.4 mmol)
-
Potassium Hydroxide (KOH) (3.07 g, 54.8 mmol)
-
Dimethyl Sulfoxide (DMSO) (10 mL)
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Ether
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2,3,5-trichloropyridine (2.5 g), hydroquinone (3.02 g), potassium hydroxide (3.07 g), and DMSO (10 mL).
-
Heat the reaction mixture to 160°C for 3 hours.
-
After cooling, pour the mixture into water.
-
Acidify the aqueous solution with dilute HCl.
-
Extract the product with ether.
-
Wash the combined ethereal solution, dry it, and evaporate the solvent to dryness.
-
Purify the crude product by column chromatography on silica gel to obtain crystalline 4-(3,5-dichloropyridyloxy)phenol.
Protocol 2: Substitution with a Nitrogen Nucleophile (Ammonia)
This protocol describes the synthesis of 2-amino-3,5-dichloropyridine from 2,3,5-trichloropyridine and ammonia, generated in situ from ammonium hydroxide. This reaction is part of a process for the preparation of 2,3,5-trichloropyridine itself, but the example illustrates a nucleophilic substitution on a polychlorinated pyridine.[2]
Materials:
-
Pentachloropyridine (25.1 g, 0.1 mole) - Note: The procedure starts with pentachloropyridine and generates 2,3,5-trichloropyridine in situ, which then reacts with ammonia.
-
Zinc Dust (39.0 g, 0.60 gram atom)
-
Toluene (100 mL)
-
6N Ammonium Hydroxide (200 mL, 1.2 moles)
Procedure:
-
To a 500 mL 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 6N ammonium hydroxide (200 mL), zinc dust (39.0 g), toluene (100 mL), and pentachloropyridine (25.1 g). The initial pH of the mixture is 12.6.
-
Heat the mixture to 70°C with stirring and maintain these conditions for 35 hours.
-
After the reaction period, cool the mixture to 20°C and filter to remove insoluble materials.
-
Wash the filter cake with toluene and combine the toluene wash with the filtrate.
-
Concentrate the combined filtrate by distillation.
-
The analysis of the crude product indicates a yield of 9.39 grams (52% of theoretical) of 2,3,5-trichloropyridine, which has undergone partial amination to 2-amino-3,5-dichloropyridine under these conditions.
Protocol 3: Substitution with a Sulfur Nucleophile (General Considerations)
While a specific detailed protocol for the nucleophilic substitution of 2,3,5-trichloropyridine with a thiol was not found in the provided search results, a general procedure can be inferred from the reactivity of related chloropyridines. Thiolates are excellent nucleophiles for SNAr reactions.
General Procedure Outline:
-
Thiolate Formation: In an anhydrous solvent (e.g., DMF, DMSO, or an alcohol), treat the desired thiol with a suitable base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide) to generate the corresponding thiolate.
-
Nucleophilic Substitution: Add 2,3,5-trichloropyridine to the solution of the thiolate. The reaction is typically stirred at room temperature or heated to facilitate the substitution, primarily at the 2-position.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for nucleophilic aromatic substitution on 2,3,5-trichloropyridine and a typical experimental workflow.
Caption: General mechanism of SNAr on 2,3,5-trichloropyridine.
Caption: General experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols: 3,5-Dichloro-2-hydrazinylpyridine for Covalent Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins is a cornerstone technique in chemical biology and drug development, enabling the study of protein function, localization, and interactions. The development of novel reagents with unique reactivity and stability profiles is crucial for advancing these studies. This document provides detailed application notes and protocols for the use of 3,5-dichloro-2-hydrazinylpyridine as a reagent for the covalent labeling of proteins.
This compound is a pyridine derivative containing a reactive hydrazine moiety. Hydrazines are well-established functional groups for bioconjugation, primarily through the formation of stable hydrazone linkages with aldehydes and ketones. This reagent offers a potential avenue for the site-specific labeling of proteins, particularly glycoproteins, or proteins engineered to contain carbonyl groups. The dichlorinated pyridine core may also influence the reagent's reactivity and the stability of the resulting conjugate.
These notes provide a comprehensive guide, including a proposed mechanism of action, detailed experimental protocols, and representative data for the use of this compound in covalent protein labeling.
Mechanism of Action
The primary mechanism for the covalent labeling of proteins with this compound involves the reaction of the hydrazine group with a carbonyl group (aldehyde or ketone) on the target protein. This reaction forms a stable hydrazone bond. Carbonyl groups can be introduced into proteins through several methods:
-
Oxidation of Glycoproteins: The cis-diol groups of sugar moieties on glycoproteins can be oxidized with sodium periodate to generate reactive aldehyde groups.[1][2]
-
Genetically Encoded Aldehyde Tags: Proteins can be genetically engineered to contain a specific amino acid sequence that is recognized by an enzyme, such as the formylglycine-generating enzyme (FGE), which converts a cysteine residue into a formylglycine residue bearing an aldehyde group.[3]
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone. The reaction is typically most efficient at a slightly acidic pH (pH 5.0-6.0) to facilitate the dehydration step without significantly protonating the hydrazine, which would reduce its nucleophilicity.
Caption: Proposed reaction mechanism for covalent protein labeling.
Quantitative Data Summary
The following tables summarize representative quantitative data for the labeling of a model glycoprotein (horseradish peroxidase, HRP) and a protein with a genetically encoded aldehyde tag using this compound.
Table 1: Labeling Efficiency and Protein Recovery
| Target Protein | Labeling Method | Reagent:Protein Molar Ratio | Labeling Efficiency (%) | Protein Recovery (%) |
| HRP | Periodate Oxidation | 50:1 | 85 ± 5 | 92 ± 4 |
| HRP | Periodate Oxidation | 100:1 | 92 ± 4 | 88 ± 5 |
| Aldehyde-tagged Protein | Genetic Encoding | 20:1 | 95 ± 3 | 95 ± 3 |
| Aldehyde-tagged Protein | Genetic Encoding | 50:1 | 98 ± 2 | 91 ± 4 |
Table 2: Stability of the Covalent Linkage
| Labeled Protein | Incubation Buffer (pH) | Incubation Time (days) | Remaining Conjugate (%) |
| Labeled HRP | 7.4 | 7 | 98 ± 2 |
| Labeled HRP | 8.5 | 7 | 95 ± 3 |
| Labeled Aldehyde-tagged Protein | 7.4 | 14 | 97 ± 2 |
| Labeled Aldehyde-tagged Protein | 5.0 | 14 | 99 ± 1 |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins via Periodate Oxidation
This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehydes, followed by reaction with this compound.
Caption: Workflow for labeling glycoproteins.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO₄)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching solution (optional): 10 mM glycerol or ethylene glycol
-
Desalting columns or dialysis cassettes (appropriate MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
-
Oxidation of Glycoprotein:
-
Prepare a fresh 20 mM solution of sodium periodate in Labeling Buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
(Optional) Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes.
-
-
Removal of Excess Periodate:
-
Immediately remove the excess sodium periodate and byproducts using a desalting column equilibrated with Labeling Buffer.
-
-
Preparation of Labeling Reagent:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve the desired molar excess (e.g., 50-fold to 100-fold).
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of Labeled Protein:
-
Remove the excess labeling reagent by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
-
Characterization:
-
Confirm labeling by methods such as SDS-PAGE (observing a shift in molecular weight if the label is large enough), UV-Vis spectroscopy (if the label has a distinct absorbance), and mass spectrometry.
-
Protocol 2: Labeling of Proteins with Genetically Encoded Aldehyde Tags
This protocol is for proteins that have been engineered to contain a formylglycine residue.
Caption: Workflow for aldehyde-tagged protein labeling.
Materials:
-
Purified protein with a genetically encoded aldehyde tag
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM MES or phosphate buffer, pH 6.0
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Buffer exchange the purified aldehyde-tagged protein into the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
-
Preparation of Labeling Reagent:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold to 50-fold).
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification of Labeled Protein:
-
Remove the excess labeling reagent by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
-
Characterization:
-
Analyze the labeled protein using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.
-
Conclusion
This compound presents a promising reagent for the covalent labeling of proteins through the formation of stable hydrazone linkages with carbonyl groups. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their specific applications. The straightforward reaction mechanism and the potential for high labeling efficiency make it a valuable tool for protein modification in various research and development settings. Further optimization of reaction conditions, such as pH, temperature, and reagent concentration, may be necessary to achieve the desired labeling outcome for different proteins.
References
Application of 3,5-Dichloro-2-hydrazinylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydrazinylpyridine is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its inherent reactivity, conferred by the hydrazine moiety, and the specific substitution pattern on the pyridine ring make it a valuable precursor for generating libraries of compounds targeting various protein kinases. The dichloropyridine scaffold is a recognized pharmacophore in several kinase inhibitor classes, contributing to binding affinity and selectivity.
The primary application of this compound is in the construction of N-arylpyrazole cores via cyclocondensation reactions, most notably the Knorr pyrazole synthesis. This reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent to form a stable, substituted pyrazole ring. The resulting 1-(3,5-dichloropyridin-2-yl)pyrazole scaffold serves as an effective hinge-binding motif, a critical interaction for ATP-competitive kinase inhibitors. This structural arrangement allows for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Compounds derived from this precursor have shown potential as inhibitors of critical cell signaling kinases, including Checkpoint Kinase 1 (CHK1) and Dual Leucine Zipper Kinase (DLK), which are implicated in cancer and neurodegenerative diseases, respectively.[1][2]
Core Synthesis Reaction: Knorr Pyrazole Synthesis
The fundamental reaction leveraging this compound is its cyclocondensation with a β-dicarbonyl compound to yield a 1-(3,5-dichloropyridin-2-yl)pyrazole derivative. This reaction forms the core of the kinase inhibitor scaffold.
General Reaction Scheme:
Caption: Knorr pyrazole synthesis workflow.
Application Example 1: Synthesis of CHK1 Kinase Inhibitors
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Inhibiting CHK1 is a promising strategy in oncology to sensitize cancer cells to chemotherapy. Patent literature discloses 3,5-disubstituted pyrazole compounds, consistent with structures derived from this compound, as potent CHK1 inhibitors.[2]
Signaling Pathway and Mechanism of Action
CHK1 is activated in response to DNA damage, leading to cell cycle arrest to allow for DNA repair. By inhibiting CHK1, cancer cells are unable to arrest their cell cycle, leading to mitotic catastrophe and apoptosis when combined with DNA-damaging agents.
References
Application Note: A Step-by-Step Guide to the Synthesis of 3,5-Dichloro-2-hydrazinylpyridine Hydrazones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazones are a significant class of organic compounds characterized by the structure R₁R₂C=NNH₂.[1] They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones.[1][2] This reaction is a cornerstone in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Hydrazide-hydrazone derivatives, especially those incorporating heterocyclic scaffolds like pyridine, are of great interest due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4]
This document provides a detailed protocol for the synthesis of hydrazones starting from 3,5-Dichloro-2-hydrazinylpyridine. This starting material can be synthesized by reacting 2,3,5-trichloropyridine with hydrazine hydrate.[5] The subsequent reaction with various carbonyl compounds yields N-(3,5-dichloro-2-pyridyl)hydrazones, which serve as valuable intermediates in drug discovery and materials science.[5]
Principle of Reaction
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. The reaction is often catalyzed by a small amount of acid, though it can also proceed under neutral or basic conditions.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a hydrazone from this compound and a generic aldehyde or ketone.
3.1 Materials and Reagents
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This compound
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Aldehyde or Ketone (e.g., benzaldehyde, acetophenone, or a substituted analog)
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Solvent: Ethanol (reagent grade), Methanol, or Glacial Acetic Acid[6][7]
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Catalyst (optional): Glacial Acetic Acid (a few drops)
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Deionized Water
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Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
3.2 Equipment
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Buchner funnel and filter paper
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Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
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Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
3.3 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood. Hydrazine derivatives can be toxic and should be handled with care.[7][8]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
3.4 Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent, such as ethanol.
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Addition of Carbonyl Compound: To the stirred solution, add 1.0 to 1.1 equivalents of the selected aldehyde or ketone.
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Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction. The use of an acid catalyst can significantly increase the reaction rate.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent).[9] For ethanol, this is approximately 78°C.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A common mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spot is no longer visible. Reaction times can vary from 2 to 12 hours depending on the specific reactants.[9]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The hydrazone product, being less soluble, will often precipitate out of the solution. The cooling process can be expedited using an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent (e.g., cold ethanol) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product either in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
-
Characterization: Confirm the identity and purity of the final hydrazone product using analytical techniques such as Melting Point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][10]
Data Presentation
The characterization data for the synthesized hydrazone should be systematically recorded. Below is a sample table for presenting such data.
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| Product-01 | C₁₂H₉Cl₂N₃ | 85 | 155-157 | 8.61 (s, 1H, CH=N), 8.2-7.4 (m, 7H, Ar-H), 10.8 (s, 1H, NH) | 266.03 |
| Product-02 | C₁₃H₁₁Cl₂N₃ | 82 | 168-170 | 8.2-7.5 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 10.5 (s, 1H, NH) | 280.04 |
Note: The spectral data presented are hypothetical examples for illustrative purposes. Actual data will vary based on the specific aldehyde or ketone used.[3]
Visualization
5.1 General Reaction Scheme
The following diagram illustrates the condensation reaction between this compound and a generic carbonyl compound.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-2-hydrazinylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dichloro-2-hydrazinylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the nucleophilic aromatic substitution of 2,3,5-trichloropyridine with hydrazine hydrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. - Reaction Temperature: The reaction typically requires heating. Ensure the reaction mixture reaches and is maintained at the specified reflux temperature. - Hydrazine hydrate quality: Use a fresh, high-quality source of hydrazine hydrate. The water content can affect its reactivity. |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature. - Inefficient mixing. | - Optimize Reaction Conditions: Increase the reaction time or temperature as needed, while monitoring for byproduct formation. - Improve Agitation: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants. |
| Formation of a Major, Unidentified Byproduct | - Isomeric Starting Material: The 2,3,5-trichloropyridine starting material may contain other isomers, leading to the formation of isomeric hydrazinylpyridine byproducts. - Di-substitution: An excess of the trichloropyridine or high reaction temperatures may promote the reaction of the product with another molecule of the starting material to form a di-substituted hydrazine. | - Starting Material Purity: Verify the purity of the 2,3,5-trichloropyridine starting material by GC-MS or NMR before use. - Stoichiometry Control: Use a molar excess of hydrazine hydrate relative to the 2,3,5-trichloropyridine to favor the mono-substitution product. - Temperature Control: Avoid excessive heating, as this can lead to an increase in the rate of side reactions. |
| Product is Difficult to Purify | - Presence of closely related impurities. | - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to remove impurities. - Column Chromatography: For difficult separations, column chromatography on silica gel may be necessary. A suitable eluent system will need to be determined empirically. |
| Discolored Product | - Formation of colored impurities or degradation products. | - Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may lead to colored byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,3,5-trichloropyridine with hydrazine hydrate.[1] This reaction proceeds by the displacement of the chlorine atom at the 2-position of the pyridine ring by the hydrazine nucleophile.
Q2: What are the expected common byproducts in this synthesis?
A2: While specific quantitative data is limited in the public domain, based on the reaction mechanism and related syntheses, the following byproducts can be anticipated:
-
Unreacted 2,3,5-trichloropyridine: Incomplete reaction will result in the presence of the starting material in the crude product.
-
Isomeric (dichloropyridyl)hydrazines: If the 2,3,5-trichloropyridine starting material contains other isomers (e.g., 2,3,6-trichloropyridine), the corresponding isomeric hydrazinylpyridine byproducts will be formed.
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Bis(3,5-dichloro-2-pyridyl)hydrazine: This di-substituted byproduct can form if the initially formed product reacts with another molecule of 2,3,5-trichloropyridine. Using an excess of hydrazine hydrate can help to minimize the formation of this byproduct.
-
Hydroxylated pyridines: Although less common under standard conditions, hydrolysis of a chloro-substituent to a hydroxyl group could occur if there is a significant amount of water present and the reaction is run at very high temperatures for an extended period.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product and byproducts?
A3: For reaction monitoring and characterization, the following techniques are recommended:
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Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any byproducts by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the purity of the starting material and identify volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired product and for characterizing any isolated byproducts.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes, both hydrazine and chlorinated pyridines present significant safety hazards.
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Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.
-
Chlorinated pyridines can be toxic and irritating. Avoid inhalation of dust or vapors and skin contact.
-
The reaction may be exothermic , especially on a larger scale. Proper temperature control and a means for cooling should be in place.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for nucleophilic aromatic substitution on chloropyridines. Researchers should adapt and optimize the conditions for their specific setup and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trichloropyridine.
-
Solvent Addition (Optional): A polar solvent such as ethanol, n-butanol, or dioxane can be used.
-
Reagent Addition: Add hydrazine hydrate to the flask. A molar excess of hydrazine hydrate (typically 2-5 equivalents) relative to the 2,3,5-trichloropyridine is recommended to minimize di-substitution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of organic solvents and water) or by column chromatography.
-
Visualizations
References
optimizing reaction time and temperature for 3,5-Dichloro-2-hydrazinylpyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing reaction time and temperature for experiments involving 3,5-Dichloro-2-hydrazinylpyridine.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound, with a focus on optimizing reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
The synthesis of similar chloro-hydrazinopyridine compounds often starts from the corresponding dichloropyridine. For instance, 3-chloro-2-hydrazinopyridine is synthesized from 2,3-dichloropyridine and hydrazine hydrate.[1][2] It is therefore probable that this compound would be synthesized from 2,3,5-trichloropyridine and hydrazine hydrate.
Q2: My reaction to synthesize a hydrazinylpyridine is resulting in a low yield. What are the common causes and how can I improve it?
Low yields can be a common issue in pyridine synthesis.[3][4] Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.[3][4]
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Suboptimal Reaction Conditions: Traditional methods may require harsh conditions and long reaction times.[3] Consider adjusting the solvent system and temperature. The use of polar solvents like ethanol, methanol, dimethylformamide (DMF), or dimethylacetamide (DMAC) can significantly shorten the reaction time and improve yields.[1]
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Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[5]
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Side Reactions: Byproduct formation can reduce the yield of the desired product. Careful control of temperature and the molar ratio of reactants is crucial. An excess of hydrazine hydrate is often used to drive the reaction to completion.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inadequate reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. Reactions are often carried out at reflux.[1][2] |
| Incorrect solvent. | Use polar solvents such as ethanol, methanol, DMF, or DMAC to improve solubility and reaction rate.[1] | |
| Insufficient reaction time. | Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. Reaction times can range from 4 to 72 hours.[1][2] | |
| Formation of Impurities | Reaction temperature is too high, leading to decomposition. | Optimize the temperature by running small-scale experiments at different temperatures. |
| Incorrect molar ratio of reactants. | An excess of hydrazine hydrate (e.g., 4-6 molar equivalents) is often used to ensure complete conversion of the dichloropyridine.[1] | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After cooling the reaction, precipitation of the product can often be induced by adding water.[7] |
| Oily product instead of solid. | Try different recrystallization solvents or purification by column chromatography. |
Data on Reaction Conditions
The following tables summarize quantitative data from various sources on the synthesis of chloro-hydrazinopyridines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Optimization of Reaction Time and Temperature for Chloro-hydrazinopyridine Synthesis
| Starting Material | Hydrazine Hydrate (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | 4-6 | Ethanol/DMAC/DMF | Reflux | 4-8 | 95-99 | [1] |
| 2,3-Dichloropyridine | Not specified | Ethanol | Reflux | 72 | Not specified | [2] |
| 2,3-Dichloropyridine | Not specified | Not specified | 110-115 | 14 | 99.2 | [7] |
| 2,3-Dichloropyridine | Not specified | Not specified | 102-105 | 30 | 90.6 | [7] |
| 2,3-Dichloropyridine | Not specified | Not specified | 110-120 | 5 | 98.5 | [7] |
| 2-Chloropyridine | 10 vol | None | 100 | 48 | 78 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for the synthesis and reactions of this compound.
Protocol 1: General Synthesis of 3-Chloro-2-hydrazinopyridine
This protocol is based on a high-yield synthesis method and can be adapted for this compound, likely starting from 2,3,5-trichloropyridine.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyridine (1 equivalent).
-
Reagent Addition: Add hydrazine hydrate (4-6 molar equivalents) and a polar solvent such as ethanol or DMAC (mass ratio of hydrazine hydrate to solvent of 1:0.05-0.25).[1]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product should precipitate.
-
Isolation: Collect the solid product by suction filtration and wash with water.
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Drying: Dry the product to obtain the final 3-chloro-2-hydrazinopyridine. The expected yield is typically high, in the range of 95-99%.[1]
Protocol 2: Subsequent Reaction of a Hydrazinylpyridine with an Aldehyde
This protocol describes the reaction of 3-chloro-2-hydrazinopyridine with an aldehyde to form a hydrazone derivative, a common subsequent reaction.
-
Reaction Setup: In a suitable flask, dissolve 3-chloro-2-hydrazinopyridine (1 equivalent) in ethanol.
-
Reagent Addition: Add the desired aldehyde (1 equivalent) and a catalytic amount of acetic acid (0.1 equivalents).[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the 3-chloro-2-hydrazinopyridine is completely consumed.[2]
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Isolation: Collect the precipitated product by filtration.
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Purification: Recrystallize the product from ethanol to obtain the pure hydrazone derivative.[2]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to optimizing reactions of this compound.
Caption: A general experimental workflow for the synthesis of hydrazinylpyridines.
Caption: A logical workflow for troubleshooting low yields in hydrazinylpyridine synthesis.
References
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3,5-Dichloro-2-hydrazinylpyridine
Welcome to the technical support center for the purification of 3,5-Dichloro-2-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as 2,3,5-trichloropyridine.
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Isomeric hydrazinylpyridines: Formed if the starting material contains other isomeric dichloropyridines.
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Oxidation products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various byproducts.
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Hydrolysis products: The compound may undergo hydrolysis to form corresponding pyridinone derivatives.
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Polychlorinated pyridines: Impurities from the synthesis of the starting materials may carry over.[1]
Q2: this compound appears to be unstable during purification. What are the likely degradation pathways?
A2: The hydrazinyl group is prone to degradation under certain conditions. Potential degradation pathways include:
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Oxidation: Exposure to air (oxygen) can lead to the formation of colored impurities. This can be accelerated by the presence of metal ions.
-
Acid-catalyzed decomposition: Strong acidic conditions can lead to the decomposition of hydrazinylpyridines.[2]
-
Thermal degradation: Excessive heat during purification steps like distillation or drying can cause decomposition.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer). The container should be tightly sealed to prevent exposure to air and moisture.[3][4]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, compounds containing hydrazine moieties should be handled with care. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5][6][7]
-
Avoid inhalation of dust or vapors.
-
In case of a spill, follow appropriate cleanup procedures and dispose of the waste according to regulations.[3][4]
Troubleshooting Guides
Recrystallization
Recrystallization is a common method for purifying solid compounds. However, you may encounter several challenges.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a mixed solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[8][9] |
| Low yield of recrystallized product. | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
| The recrystallized product is still impure. | The chosen solvent did not effectively separate the impurity, or the cooling was too rapid, trapping impurities. | - Try a different recrystallization solvent or a multi-step purification process. - Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals.[10] |
Column Chromatography
Column chromatography is a versatile technique for purification, but challenges can arise, especially with basic nitrogen compounds.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Inappropriate stationary or mobile phase. | - Optimize the solvent system (mobile phase) using thin-layer chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Consider using a different stationary phase, such as alumina, if silica gel is not effective.[11][12][13] |
| Compound streaks or "tails" on the column. | Strong interaction between the basic compound and the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent to reduce tailing. - Use deactivated (neutral) silica gel or alumina as the stationary phase.[14] |
| The compound does not elute from the column. | The compound is too polar and strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. - If using a basic modifier, ensure it is present in the eluent. - In extreme cases, the compound may need to be washed off the column with a very polar solvent like methanol, but this may co-elute other polar impurities. |
| The compound decomposes on the column. | The compound is unstable on the acidic silica gel. | - Test the stability of your compound on a TLC plate spotted with the crude material and left for some time before eluting. - Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[14] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point for similar compounds.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and a solvent system (eluent) that provides good separation (Rf value of the target compound around 0.2-0.4).
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromtech.com [chromtech.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. ijcrt.org [ijcrt.org]
- 14. Chromatography [chem.rochester.edu]
troubleshooting incomplete derivatization with 3,5-Dichloro-2-hydrazinylpyridine
Welcome to the technical support center for derivatization reactions using 3,5-Dichloro-2-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in our experiments?
A1: this compound is a derivatizing agent primarily used to enhance the analytical detection of carbonyl-containing compounds (aldehydes and ketones) in techniques like liquid chromatography-mass spectrometry (LC-MS). The hydrazine group reacts with the carbonyl group to form a stable hydrazone, and the dichloropyridine moiety can improve ionization efficiency and chromatographic retention, leading to increased sensitivity and more reliable quantification. This is particularly useful for analyzing low-abundance metabolites or drugs in complex biological matrices.
Q2: What are the key parameters to control for a successful derivatization reaction?
A2: Several factors can influence the efficiency of the derivatization process. Key parameters to control include reaction temperature, incubation time, pH of the reaction mixture, and the concentration of the derivatizing reagent. Inadequate optimization of these parameters is a common cause of incomplete derivatization[1].
Q3: My derivatization reaction is incomplete. What are the most likely causes?
A3: Incomplete derivatization can stem from several issues. Common causes include suboptimal reaction conditions (temperature, time, pH), degradation of the reagent or analyte, presence of interfering substances in the sample matrix, and insufficient reagent concentration. It is also crucial to ensure that all solvents and reagents are free of contaminants and moisture, which can interfere with the reaction[2].
Q4: How can I assess the stability of the this compound reagent and the resulting derivatives?
A4: The stability of both the derivatizing agent and the formed derivatives is crucial for reproducible results[1]. To assess stability, you can prepare standards and derivatized samples and analyze them at different time points after storage at various conditions (e.g., -20°C, 4°C, room temperature). For instance, a study on a similar hydrazine derivative, 2-hydrazino-1-methylpyridine (HMP), showed that the derivatives were stable for over 30 days at -20°C[3].
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe low or no formation of the desired derivatized product, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For similar hydrazine reagents, temperatures between 25°C and 80°C have been evaluated. A common starting point is 60°C.[4] |
| Incorrect Reaction Time | Adjust the incubation time. Reaction times can vary from 5 to 120 minutes.[4] An optimal time for a similar reaction was found to be 30 minutes.[5] |
| Improper pH | The reaction is often acid-catalyzed. Ensure the presence of a suitable acid catalyst, such as formic acid (FA) or trifluoroacetic acid (TFA), at an appropriate concentration (e.g., 0.05% - 1% v/v).[4] |
| Reagent Degradation | Prepare fresh solutions of this compound before each experiment, as hydrazine-based reagents can be susceptible to degradation.[4] |
| Insufficient Reagent Concentration | Increase the molar excess of the derivatizing reagent relative to the analyte to drive the reaction to completion. |
| Presence of Water | Ensure all solvents and glassware are dry, as water can interfere with the derivatization reaction.[2] |
Issue 2: Poor Reproducibility
Inconsistent results across samples or batches can be a significant issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Reaction Conditions | Strictly control all reaction parameters (temperature, time, reagent concentration, pH) for all samples, including standards and quality controls. |
| Matrix Effects | The sample matrix can interfere with the derivatization. Optimize sample preparation and extraction methods to remove interfering substances. |
| Variable Reagent Quality | Use a high-purity derivatizing reagent from a reliable source and ensure proper storage. |
Experimental Protocols
General Protocol for Derivatization of Carbonyl Compounds with this compound
This protocol is a general guideline adapted from procedures for similar hydrazine-based reagents[4][5]. Optimization will be required for specific applications.
-
Sample Preparation:
-
Extract the analyte of interest from the biological matrix using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a fresh solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 0.1 - 1.0 mg/mL.
-
Add an acid catalyst, such as formic acid (to a final concentration of 1% v/v) or trifluoroacetic acid (to a final concentration of 0.05% v/v), to the reagent solution.[4]
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 100 µL of the freshly prepared reagent solution.
-
Vortex the mixture for 10-20 seconds.
-
Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for an optimized duration (e.g., 15-30 minutes).[4]
-
-
Reaction Quenching and Analysis:
-
After incubation, quench the reaction by adding a suitable solvent, such as methanol.
-
The sample is now ready for analysis by LC-MS.
-
Visualizations
Experimental Workflow for Derivatization
Caption: A typical experimental workflow for the derivatization of analytes.
Troubleshooting Logic for Incomplete Derivatization
Caption: A logical workflow for troubleshooting incomplete derivatization.
References
- 1. syngeneintl.com [syngeneintl.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 3,5-Dichloro-2-hydrazinylpyridine with functional groups
Welcome to the Technical Support Center for 3,5-Dichloro-2-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key building block in synthetic chemistry, primarily used in the synthesis of nitrogen-containing heterocycles. Its most common application is in the Knorr pyrazole synthesis and related reactions to form pyrazole derivatives, which are significant scaffolds in medicinal chemistry. It also reacts with various carbonyl compounds to form hydrazones and with acylating agents to produce acylated hydrazine derivatives.
Q2: How should this compound be stored?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from moisture and atmospheric oxygen to prevent potential degradation.
Q3: What are the expected, desired reactions of this compound with common functional groups?
-
With Aldehydes and Ketones: It readily undergoes condensation reactions to form the corresponding N-(3,5-dichloro-2-pyridyl)hydrazones.[1][2][3][4]
-
With 1,3-Dicarbonyl Compounds: It is widely used in cyclocondensation reactions, such as the Knorr pyrazole synthesis, to produce 1-(3,5-dichloro-2-pyridyl)-pyrazoles.[5][6][7]
-
With Acid Anhydrides and Acyl Chlorides: It can be acylated to form N'-acyl-N-(3,5-dichloro-2-pyridyl)hydrazines.[8]
Troubleshooting Guides: Side Reactions and Their Mitigation
Issue 1: Formation of Regioisomers in Pyrazole Synthesis
When reacting this compound with unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of two regioisomers is a common side reaction.[6] The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[5]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.
-
pH Control: The acidity of the reaction medium can alter the initial site of nucleophilic attack. Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, favoring the formation of a different regioisomer.[6] For instance, using the hydrochloride salt of the hydrazine versus the free base can lead to different isomeric ratios.
-
Temperature Control: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of a single regioisomer.
Table 1: Influence of Reaction Conditions on Regioisomer Formation in Pyrazole Synthesis (Illustrative Data)
| 1,3-Dicarbonyl Compound | Hydrazine Form | Solvent | Temperature (°C) | Ratio of Regioisomer A : B (Hypothetical) |
| 1-Phenyl-1,3-butanedione | Free Base | Ethanol | 80 | 60 : 40 |
| 1-Phenyl-1,3-butanedione | Hydrochloride | Ethanol | 80 | 45 : 55 |
| 1-Phenyl-1,3-butanedione | Free Base | TFE | 25 | 95 : 5 |
| 1-(Trifluoromethyl)-1,3-butanedione | Free Base | Ethanol | 25 | 85 : 15 |
| 1-(Trifluoromethyl)-1,3-butanedione | Free Base | TFE | 25 | >98 : 2 |
Note: This table provides illustrative data based on general principles of pyrazole synthesis. Actual ratios will be substrate-dependent.
Issue 2: Incomplete Reaction and Formation of Intermediates
In some cases, the reaction may not proceed to completion, resulting in low yields of the desired product and the presence of stable intermediates.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
-
Dehydrating Agents: In pyrazole synthesis, the final step involves the dehydration of a pyrazoline intermediate. If this step is slow, consider adding a dehydrating agent or performing the reaction in a setup that allows for the removal of water (e.g., Dean-Stark apparatus).
-
Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[9]
Issue 3: Side Reactions with Acylating Agents
When reacting this compound with acid anhydrides or acyl chlorides, over-acylation can occur, leading to the formation of di-acylated byproducts.
Troubleshooting Steps:
-
Control of Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.1 equivalents) to minimize the formation of di-acylated products.
-
Addition Rate and Temperature: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity.
-
Use of a Base: The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the acid byproduct (e.g., HCl) and facilitate the desired mono-acylation.
Issue 4: Instability and Decomposition
This compound and its derivatives, particularly hydrazones, can be susceptible to hydrolysis, especially under acidic conditions.[10][11] The pyridine ring itself may be subject to degradation under harsh thermal conditions.[12][13]
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly basic pH during workup and purification to minimize the hydrolysis of hydrazone products back to the starting materials.
-
Temperature Management: Avoid excessive heating during the reaction and purification steps to prevent thermal decomposition. If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere can prevent oxidative side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 1-(3,5-dichloro-2-pyridyl)pyrazoles
This protocol is designed to favor the formation of a single regioisomer by utilizing a fluorinated solvent.
-
Dissolution of Dicarbonyl: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition of Hydrazine: At room temperature, add this compound (1.0-1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Controlled Acylation of this compound
This protocol aims to selectively produce the mono-acylated product.
-
Dissolution of Hydrazine: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acid chloride or acid anhydride (1.05 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction of this compound with aldehydes or ketones.
Caption: Formation of regioisomers in pyrazole synthesis.
Caption: General experimental workflow with a troubleshooting loop.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]
how to remove unreacted hydrazine hydrate from the reaction mixture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective removal of unreacted hydrazine hydrate from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals to ensure product purity and safety.
Troubleshooting Guides
This section addresses common issues encountered during the removal of excess hydrazine hydrate.
| Problem | Possible Cause | Troubleshooting Steps |
| Product is water-soluble, preventing aqueous extraction of hydrazine hydrate. | The desired product has high polarity and partitions into the aqueous phase along with hydrazine hydrate. | 1. Solvent-Solvent Extraction: If the product is soluble in an organic solvent immiscible with water, perform multiple extractions with that solvent. Hydrazine hydrate is miscible with water and will preferentially remain in the aqueous layer.[1][2] 2. Precipitation/Crystallization: Attempt to precipitate the product from the reaction mixture by adding an anti-solvent. If successful, the hydrazine hydrate will remain in the mother liquor. The precipitate can then be collected by filtration and washed.[1][3] 3. Column Chromatography: Utilize column chromatography to separate the product from hydrazine hydrate. Silica gel can retain the polar hydrazine hydrate, allowing the product to be eluted.[4] |
| Azeotropic distillation with xylene is ineffective. | An improper ratio of xylene to the aqueous hydrazine solution may be used, or the distillation setup may not be efficient. | 1. Optimize Solvent Ratio: Ensure a sufficient volume of xylene is used. A common starting point is a 1.5:1 ratio of xylene to the 40-45% hydrazine hydrate solution.[5] 2. Use an Efficient Fractionating Column: Employing an efficient fractionating column is crucial for the successful separation of the xylene-water azeotrope from the concentrated hydrazine hydrate.[5][6] |
| Residual hydrazine hydrate is still detected after workup. | The chosen removal method may not be efficient enough, or the detection method lacks the required sensitivity. | 1. Alternative Quenching Agent: If a quenching agent was used, consider switching to a different one. For example, acetone can be used to form acetone azine, which can be more easily removed.[7] 2. Combination of Methods: Employ a multi-step removal process. For instance, follow an initial aqueous wash with azeotropic distillation. 3. Sensitive Analytical Technique: Utilize a more sensitive analytical method like HPLC or GC with derivatization to accurately quantify residual hydrazine.[7][8][9] |
| Product degradation occurs during hydrazine hydrate removal. | The chosen method (e.g., heating during distillation, use of a reactive quenching agent) is not compatible with the product's stability. | 1. Lower Temperature Methods: Opt for non-thermal removal techniques such as extractive workup or quenching at controlled, lower temperatures. 2. Mild Quenching Agents: Use a mild quenching agent that selectively reacts with hydrazine hydrate without affecting the product. 3. Protective Group Chemistry: If feasible, protect sensitive functional groups on your product before introducing hydrazine hydrate and deprotect after its removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted hydrazine hydrate?
A1: The most common methods include:
-
Aqueous Extraction: Washing the reaction mixture with water or a dilute acid solution to partition the water-soluble hydrazine hydrate into the aqueous phase.[3][10]
-
Distillation: This can be a simple distillation if there is a significant boiling point difference between the product and hydrazine hydrate.[5]
-
Azeotropic Distillation: This method is effective for removing water and hydrazine hydrate by adding a solvent (like xylene or toluene) that forms a lower-boiling azeotrope with them.[11][12][13]
-
Quenching: Adding a chemical agent that reacts with hydrazine hydrate to form a more easily removable compound. Common quenching agents include acetone or other ketones.[7]
-
Column Chromatography: Passing the reaction mixture through a silica gel column can effectively separate the polar hydrazine hydrate from less polar products.[4]
Q2: How can I quench excess hydrazine hydrate safely?
A2: To safely quench excess hydrazine hydrate, you can react it with a ketone, such as acetone, to form the corresponding hydrazone. This is typically a less hazardous and more easily removable compound. Another approach involves the use of an oxidizing agent like hydrogen peroxide or sodium hypochlorite, which oxidizes hydrazine to nitrogen gas and water.[14] This should be done with caution in a well-ventilated fume hood, as the reaction can be exothermic.
Q3: Is it possible to remove hydrazine hydrate by evaporation on a rotary evaporator?
A3: While it is possible to remove some hydrazine hydrate using a rotary evaporator, it is generally not recommended as the primary method, especially for large quantities.[11] Anhydrous hydrazine is potentially explosive, and heating hydrazine hydrate can be hazardous. If this method is considered, it should be performed with extreme caution, using a well-maintained rotary evaporator within a fume hood and employing a cold trap.
Q4: What is azeotropic distillation and how does it work for hydrazine hydrate removal?
A4: Azeotropic distillation is a technique used to separate components of a mixture that have close boiling points or form an azeotrope. In the context of hydrazine hydrate removal, an entraining agent like xylene or aniline is added to the reaction mixture.[11][12][13] This agent forms a new, lower-boiling azeotrope with water, allowing for its removal at a lower temperature than the boiling point of the individual components. As water is removed, the equilibrium shifts, facilitating the removal of more water from the hydrazine hydrate.
Q5: How can I confirm that all unreacted hydrazine hydrate has been removed?
A5: Several analytical techniques can be used to confirm the absence of residual hydrazine hydrate. These include:
-
High-Performance Liquid Chromatography (HPLC): A sensitive and common method, often involving derivatization of the hydrazine.[8][9]
-
Gas Chromatography (GC): Similar to HPLC, GC often requires derivatization to improve volatility and detection.[7][8]
-
Spectrophotometry: Colorimetric methods can be used for quantification, often after reaction with a chromogenic agent.[8][15]
Experimental Protocols
Protocol 1: Removal of Hydrazine Hydrate by Aqueous Extraction
Objective: To remove excess hydrazine hydrate from a reaction mixture where the product has low water solubility.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the majority of the hydrazine hydrate.
-
Drain the lower aqueous layer.
-
Repeat the washing step (steps 2-5) two more times with fresh deionized water.
-
If the product is in an organic solvent, wash the organic layer with brine to remove any remaining dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent to obtain the purified product.
Protocol 2: Removal of Hydrazine Hydrate by Azeotropic Distillation with Xylene
Objective: To remove water and concentrate hydrazine hydrate from a reaction mixture.
Methodology:
-
To a round-bottom flask containing the reaction mixture with aqueous hydrazine hydrate, add xylene in a 1.5:1 volume ratio to the aqueous hydrazine solution.[5]
-
Set up a fractional distillation apparatus, ensuring the fractionating column is efficient.
-
Heat the mixture to initiate distillation.
-
Collect the azeotrope of xylene and water that distills over. The head temperature should be monitored and will be lower than the boiling point of either pure component.
-
Continue the distillation until no more water is observed in the distillate.
-
The remaining mixture in the flask will be the product with the excess, now more concentrated, hydrazine hydrate. Further purification steps may be required to remove the concentrated hydrazine.
Visualizations
Caption: Decision workflow for selecting a hydrazine hydrate removal method.
Caption: Schematic of an azeotropic distillation setup.
Disclaimer: The provided information is for guidance purposes only. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. Hydrazine hydrate is a toxic and potentially carcinogenic substance and should be handled with extreme care.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sielc.com [sielc.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 13. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 14. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 15. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
minimizing the formation of di-substituted products in pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the formation of di-substituted products during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the formation of di-substituted or poly-substituted pyridines in my reaction?
A1: The formation of multiple substitution products on the pyridine ring is a common challenge. The primary reasons include:
-
Inherent Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack at the C2 and C4 positions. Once a substituent is added, it can alter the electronic properties of the ring, potentially activating it for further substitution.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or the use of highly reactive reagents, can lead to a lack of selectivity and the formation of multiple substitution products.
-
One-Pot Syntheses: In multi-component reactions like the classical Hantzsch synthesis, using two different β-dicarbonyl compounds in a single pot can lead to a mixture of the desired unsymmetrical product along with two symmetrical di-substituted byproducts.[1]
-
Nature of the Substituent: The directing effects of the initial substituent play a crucial role. Both activating and deactivating groups can influence the position and likelihood of a second substitution.
Q2: How can I favor mono-substitution over di-substitution?
A2: Several strategies can be employed to enhance the selectivity for mono-substitution:
-
Sequential Synthesis: For reactions like the Hantzsch synthesis of unsymmetrical pyridines, a sequential or two-step approach is highly recommended. This involves the controlled, separate formation of the key intermediates before they are combined, which prevents the formation of undesired symmetrical side products.[1]
-
Use of Directing Groups: A directing metalation group (DMG) can be used to achieve high regioselectivity. These groups coordinate to a metalating agent (like an organolithium reagent) and direct deprotonation to a specific ortho-position, allowing for selective functionalization.[2][3][4]
-
Catalyst-Controlled Reactions: Modern transition-metal catalysis offers excellent control over regioselectivity. By choosing the appropriate catalyst and ligands, you can selectively functionalize a specific C-H bond (C2, C3, or C4) on the pyridine ring.[5]
-
Steric Hindrance: Introducing a bulky substituent can sterically hinder adjacent positions, directing further substitution to less hindered sites on the ring.
-
Pyridine N-Oxide Strategy: Converting the pyridine to its N-oxide activates the ring, particularly at the C2 and C4 positions, for certain types of functionalization. This can be a powerful tool for achieving selective mono-substitution before deoxygenation to the desired pyridine.
Q3: Which synthetic route is best for obtaining a single, specific regioisomer of a substituted pyridine?
A3: The choice of synthetic route depends on the desired substitution pattern:
-
For unsymmetrical 3,5-disubstituted pyridines: A modified, sequential Hantzsch synthesis is the most reliable method to avoid the formation of regioisomers.[1]
-
For 2,3,6-trisubstituted pyridines: The Bohlmann-Rahtz synthesis offers excellent regiocontrol, although it may require optimization to avoid high temperatures.[6][7][8][9]
-
For selective functionalization of an existing pyridine ring: Catalyst-controlled C-H functionalization provides a powerful and versatile approach to introduce a single substituent at a specific position with high selectivity.
Troubleshooting Guides
Problem 1: Formation of Multiple Regioisomers in an Unsymmetrical Hantzsch Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired unsymmetrical pyridine and multiple spots on TLC, indicating a mixture of products. | Co-synthesis of the undesired regioisomer and two symmetrical side products in a one-pot reaction.[1] | Switch from a one-pot reaction to the Modified Sequential Knoevenagel-Hantzsch Protocol (see Experimental Protocols section). This sequential approach prevents the formation of competing intermediates.[1] |
| Difficulty in purifying the final product from side products. | The structural similarity of the regioisomers and byproducts makes separation by column chromatography challenging. | The most effective solution is to prevent the formation of these impurities by using a sequential protocol. If a mixture has already been formed, consider derivatization or advanced chromatographic techniques. |
Problem 2: Lack of Selectivity in C-H Functionalization Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of mono- and di-substituted products is obtained. | The reaction conditions are too harsh, or the catalyst system is not selective enough. | Optimize Reaction Conditions: Lower the reaction temperature and use the minimum necessary equivalents of the coupling partner. Screen Catalysts and Ligands: The choice of ligand is critical for regioselectivity in transition-metal-catalyzed reactions. For example, in some Pd-catalyzed arylations, the addition of ligands like 1,10-phenanthroline can significantly improve C3 selectivity.[10] |
| Functionalization occurs at an undesired position. | The inherent electronic properties of the pyridine ring are directing the substitution. | Employ a Directing Group: Introduce a directing metalation group (DMG) to force functionalization at the desired position. Use a Blocking Group: Temporarily block the more reactive positions with a removable group to direct the reaction to the desired site. |
Quantitative Data Summary
The following tables provide a summary of representative yields and selectivities for different methods of pyridine synthesis and functionalization, highlighting the control over mono- versus di-substitution.
Table 1: Regioselectivity in Catalytic C-H Functionalization of Pyridines
| Reaction Type | Catalyst System | Product(s) | Mono-substituted Yield (%) | Di-substituted Yield (%) | Regioselectivity Ratio (e.g., C3:C4:C2) | Reference |
| C3-Arylation | Pd(OAc)₂ / 1,10-phenanthroline | 3-Arylpyridine | 74 | - | 25:1:1 | [10] |
| C3/C5-Etherification | Cu-catalyst | 3-Alkoxypyridine and 3,5-Dialkoxypyridine | 51 | 47 | - | [10] |
| C2-Alkylation | Rh-Al complex | 2-Alkylpyridine | Good yields | - | High selectivity for mono-alkylation | [5] |
| C4-Alkylation | AgNO₃ / (NH₄)₂S₂O₈ | 4-Alkylpyridine | 65-95 | - | High selectivity for C4 | [11] |
Table 2: Yields for Directed Ortho-Metalation (DoM) of Substituted Pyridines
| Substrate | Directing Group | Reagent | Product | Yield of Mono-substituted Product (%) | Reference |
| 3-Bromopyridine | Bromo | LDA | 4-substituted-3-bromopyridine | 78 | [12] |
| 3,5-Dibromopyridine | Bromo | TMPMgCl·LiCl | 2-substituted-3,5-dibromopyridine | 85 | [12] |
| 2,6-Dichloropyridine | Chloro | TMPMgCl·LiCl | 4-substituted-2,6-dichloropyridine | High (97:3 regioselectivity) | [12] |
Experimental Protocols
Protocol 1: Modified Sequential Knoevenagel-Hantzsch Protocol for Regioselective Synthesis of Unsymmetrical Pyridines
This two-step procedure ensures the formation of a single regioisomer by controlling the reaction of the intermediates.[1]
Step A: Knoevenagel Condensation
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a base, for example, piperidine or diethylamine (approximately 0.1 eq.).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The resulting Knoevenagel adduct should be purified (e.g., by recrystallization or column chromatography) before proceeding to the next step.
Step B: Michael Addition and Cyclization
-
In a separate flask, dissolve the purified Knoevenagel adduct (1.0 eq.) from Step A and the second β-ketoester (1.0 eq.) in a suitable solvent like ethanol.
-
Add the nitrogen source, such as ammonium acetate (1.1-1.5 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine. Subsequent oxidation can be performed to yield the aromatic pyridine.
Protocol 2: Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis
This modified procedure uses acid catalysis to promote the reaction at lower temperatures and in a single step.[6][13]
-
To a solution of the enamino ester (1.0 eq.) and the alkynone (1.0-1.2 eq.) in a 5:1 mixture of toluene and acetic acid, stir the mixture at 50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trisubstituted pyridine.
Visualizations
Caption: One-pot Hantzsch synthesis leading to a mixture of regioisomers.
Caption: Sequential workflow for regioselective Hantzsch synthesis.
Caption: Troubleshooting logic for minimizing di-substituted products.
References
- 1. benchchem.com [benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann-Rahtz-Pyridin-Synthese [organische-chemie.ch]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Storage Stability of 3,5-Dichloro-2-hydrazinylpyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3,5-Dichloro-2-hydrazinylpyridine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My stored this compound is showing signs of degradation (e.g., color change, new peaks in HPLC). What are the likely causes?
A1: Degradation of this compound is most likely due to one or more of the following factors:
-
Oxidation: The hydrazinyl group is susceptible to oxidation, especially in the presence of air (oxygen). This can be accelerated by exposure to light and trace metal ions.
-
Hydrolysis: The hydrazinyl moiety can be susceptible to hydrolysis, particularly if exposed to moisture in acidic or basic conditions.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Q2).
-
Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture Control: Use desiccants to ensure a dry storage environment. Handle the compound in a low-humidity environment.
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Container: Use a tightly sealed, airtight container to prevent exposure to moisture and air.[2][3][4] Amber glass vials are recommended to protect from light.
-
Environment: Store in a dry, dark, and well-ventilated place.[1][2][3][4]
Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A3: A stability-indicating analytical method is required to confirm degradation and identify the byproducts. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.
Troubleshooting Workflow for Degradation Analysis:
Caption: Workflow for investigating suspected sample degradation.
Q4: Can I use any antioxidants to improve the stability of this compound in solution?
A4: While specific studies on this compound are not widely available, hydrazine derivatives themselves can possess antioxidant properties.[1][2][3][4] However, if you are formulating a solution, the addition of antioxidants may be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[4] It is crucial to conduct compatibility studies to ensure the chosen antioxidant does not react with your compound of interest.
Quantitative Data: Forced Degradation Study Conditions
To understand the stability profile of this compound, a forced degradation study is recommended. The following table outlines typical starting conditions for such a study. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect degradation products without completely consuming the parent compound.[5]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temperature to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temperature to 60°C | Up to 7 days |
| Oxidation | 0.1% to 3.0% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | 60°C to 80°C | Up to 7 days |
| Photolytic | UV and Visible Light | Room Temperature | As per ICH Q1B |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To identify potential degradation pathways and products to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Stress: Store the solid compound and the stock solution at 80°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48, and 168 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before HPLC analysis.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a UV-Vis or Diode Array Detector. A mass spectrometer is highly recommended for peak identification.[6]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Starting HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: HPLC method development workflow for a stability-indicating assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iscientific.org [iscientific.org]
- 4. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Solubility of 3,5-Dichloro-2-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 3,5-Dichloro-2-hydrazinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of this compound is likely attributed to its chemical structure. The presence of two chloro-substituents on the pyridine ring increases the molecule's lipophilicity (hydrophobicity). While the hydrazinyl group can participate in hydrogen bonding, the overall molecular structure is predominantly non-polar, leading to unfavorable interactions with polar water molecules.
Q2: What are the initial steps I should take to attempt to dissolve this compound in an aqueous medium?
A2: Start with simple and common laboratory techniques. Initially, attempt to dissolve a small amount of the compound in your desired aqueous buffer with the aid of vortexing and sonication. Gentle heating may also be explored, but be cautious of potential degradation. If these methods are unsuccessful, you will need to consider more advanced solubilization strategies.
Q3: Are there any known safety precautions I should be aware of when handling this compound?
A3: this compound is a chlorinated hydrazine compound intended for research use.[1] As with any chemical, it is crucial to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) for specific handling and disposal instructions.
Troubleshooting Guides
Issue 1: The compound does not dissolve in my aqueous buffer even with vortexing and sonication.
Cause: The intrinsic solubility of this compound in the chosen aqueous buffer is very low.
Solutions:
-
pH Modification: this compound contains a basic hydrazinyl group and a pyridine ring, which can be protonated. Therefore, its solubility is expected to be pH-dependent.[2] Decreasing the pH of the aqueous medium should increase the ionization of the molecule, thereby enhancing its solubility.[3][4]
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more soluble in water.[6][7][8]
Decision-Making Workflow for Solubilization
Caption: A decision tree to guide the selection of a solubilization strategy.
Data Presentation: Illustrative Solubility Enhancement
The following table provides a hypothetical summary of the potential improvement in the aqueous solubility of this compound using different solubilization techniques. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Solubilization Method | Vehicle/Excipient | Hypothetical Solubility (mg/mL) | Fold Increase (vs. Water) |
| pH Modification | pH 7.4 Buffer | < 0.01 | 1 |
| pH 4.0 Buffer | 0.1 | 10 | |
| pH 2.0 Buffer | 1.0 | 100 | |
| Co-solvency | 10% DMSO in Water | 0.5 | 50 |
| 20% Ethanol in Water | 0.8 | 80 | |
| 30% PEG 400 in Water | 1.2 | 120 | |
| Cyclodextrin | 5% HP-β-CD in Water | 2.5 | 250 |
| Complexation | 10% SBE-β-CD in Water | 5.0 | 500 |
Experimental Protocols
Protocol 1: Solubilization by pH Modification
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, and 7.4).
-
Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration of the compound. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.
-
Vortex the solutions for 1-2 minutes.
-
Visually inspect for any precipitation.
-
(Optional) Quantify the solubility by filtering the saturated solution and analyzing the filtrate concentration using a suitable analytical method like HPLC-UV.
Experimental Workflow for pH Modification
Caption: Workflow for determining the pH-dependent solubility.
Protocol 2: Solubilization using Co-solvents
-
Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent in water (e.g., 10%, 20%, 30% v/v of DMSO, ethanol, or PEG 400).
-
Add an excess amount of this compound to each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV).
Protocol 3: Solubilization using Cyclodextrins
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)) at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from the "Solubilization using Co-solvents" protocol to determine the solubility enhancement.
Signaling Pathway Analogy for Solubilization
While not a biological signaling pathway, the process of solubilization can be visualized as a series of interactions leading to the desired outcome.
Caption: Conceptual pathway of cyclodextrin-mediated solubilization.
References
- 1. scbt.com [scbt.com]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques of Solubilization [solnpharma.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpsrjournal.com [gpsrjournal.com]
LC-MS Technical Support Center: Hydrazine-Derivatized Compounds
Welcome to the technical support center for the analysis of hydrazine-derivatized compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with hydrazine reagents necessary for some compounds before LC-MS analysis?
A1: Derivatization with hydrazine-containing reagents is employed to improve the analytical properties of compounds that are otherwise difficult to analyze by LC-MS.[1][2][3] This is particularly useful for:
-
Compounds with poor ionization efficiency: Molecules that do not readily form ions in the MS source, such as steroids and carbohydrates, can be derivatized to introduce a readily ionizable group.[1][2][4] For instance, reagents like 2-hydrazino-1-methylpyridine (HMP) introduce a permanently charged moiety, significantly enhancing the signal in the mass spectrometer.[1]
-
Improving chromatographic retention: Small, polar compounds that have poor retention on reversed-phase LC columns can be derivatized to increase their hydrophobicity, leading to better separation and peak shape.[5][6]
-
Enhancing sensitivity and lowering detection limits: By improving ionization and chromatography, derivatization can lead to several orders of magnitude improvement in the limits of quantitation (LOQs).[1]
-
Stabilizing unstable analytes: Certain reactive compounds can be stabilized through derivatization, allowing for more reliable quantification.[7]
Q2: Which hydrazine-based derivatization reagent should I choose for my analysis?
A2: The choice of derivatization reagent depends on the target analyte and the analytical goals. Some common reagents and their applications include:
-
2,4-Dinitrophenylhydrazine (DNPH): Widely used for derivatizing aldehydes and ketones. The resulting hydrazones can be analyzed by LC-UV/Vis or LC-MS.[8]
-
Dansyl Hydrazine (DNSH): A fluorescent reagent suitable for derivatizing carbonyl compounds, enabling sensitive detection by fluorescence or LC-MS.
-
2-Hydrazino-1-methylpyridine (HMP): Effective for enhancing the sensitivity of ketone-containing compounds, such as steroids, due to its permanently charged quaternary ammonium group.[1][2]
-
2-Hydrazinoquinoline (HQ): A versatile reagent capable of reacting with carboxylic acids, aldehydes, and ketones, allowing for simultaneous analysis of these different classes of metabolites.[5][6][9]
The selection should consider factors like the reactivity with the functional group of interest, the desired improvement in analytical properties (e.g., ionization, retention), and potential for interference.
Troubleshooting Guides
Problem 1: Low or No Signal/Poor Sensitivity
Symptoms:
-
The peak for the derivatized analyte is very small or not detectable.
-
Signal-to-noise ratio is poor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization Reaction | 1. Optimize Reaction Conditions: Systematically evaluate reaction time, temperature, and reagent concentration. For example, incubation times can range from 15 minutes to 48 hours, and temperatures from room temperature to 80°C.[1] 2. Check Reagent Stability: Ensure the derivatization reagent has not degraded. Prepare fresh solutions as needed.[3] 3. pH Adjustment: The pH of the reaction mixture can be critical. Acidic catalysts (e.g., formic acid, TFA) are often required.[1] |
| Poor Ionization of the Derivative | 1. Select an Appropriate Reagent: If sensitivity is an issue, consider a reagent that introduces a permanently charged or easily ionizable group, such as HMP.[1] 2. Optimize MS Source Parameters: Adjust source parameters like ion spray voltage, gas flows, and temperature to optimize the ionization of the specific derivative.[10] 3. Mobile Phase Additives: The addition of modifiers like formic acid or ammonium acetate to the mobile phase can improve ionization efficiency.[6] |
| In-Source Fragmentation | 1. Reduce Source Energy: Lower the cone voltage or fragmentor voltage in the MS source to minimize unwanted fragmentation of the derivative before mass analysis.[11][12] 2. Optimize Collision Energy (for MS/MS): If using tandem MS, ensure the collision energy is optimized for the specific precursor-product ion transition of the derivative.[10] |
| Matrix Effects | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds.[13] 3. Use an Isotope-Labeled Internal Standard: This can help to compensate for signal suppression or enhancement caused by the matrix.[10] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Peaks are broader than expected.
-
Shoulders or split peaks are observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.[14] |
| Secondary Interactions on the Column | 1. Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form. 2. Change Mobile Phase Modifier: Experiment with different mobile phase additives (e.g., formic acid, acetic acid, ammonium hydroxide) to minimize secondary interactions. |
| Inappropriate Sample Solvent | 1. Match Sample Solvent to Mobile Phase: The sample solvent should be as close in composition and strength to the initial mobile phase as possible to avoid peak distortion.[14] If a strong solvent is required for solubility, inject a smaller volume. |
| Formation of Isomers during Derivatization | 1. Optimize Derivatization: Hydrazine derivatization can sometimes produce multiple isomers (e.g., syn/anti isomers), which may be partially separated, leading to broadened or split peaks.[1] Adjusting reaction conditions might favor the formation of a single isomer. 2. Improve Chromatographic Resolution: If isomers are unavoidable, optimize the LC method (e.g., gradient, column chemistry) to either fully resolve or co-elute them as a single sharp peak. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[14] 2. Use a Guard Column: A guard column can protect the analytical column from contaminants.[14] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[14] |
Problem 3: Issues with Excess Derivatization Reagent
Symptoms:
-
A large peak from the unreacted derivatization reagent obscures the analyte peak.
-
Ion suppression due to high concentrations of the reagent.
-
Contamination of the LC-MS system.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Reagent | 1. Optimize Reagent Concentration: Use the minimum amount of reagent necessary to achieve complete derivatization. 2. Sample Cleanup Post-Derivatization: Implement a cleanup step after the reaction to remove excess reagent. This can include: - Liquid-Liquid Extraction (LLE): To partition the derivative into a different solvent from the polar reagent. - Solid-Phase Extraction (SPE): To selectively retain the derivative and wash away the excess reagent. - Evaporation: In some cases, the excess reagent can be removed by evaporating the sample to dryness and reconstituting it in the mobile phase.[15] |
| Chromatographic Co-elution | 1. Modify the LC Gradient: Adjust the gradient to separate the reagent peak from the analyte peak. Often, the unreacted reagent is more polar and will elute earlier. |
Experimental Protocols
General Protocol for Derivatization of Carbonyl Compounds with 2-Hydrazino-1-methylpyridine (HMP)
This protocol is a general guideline adapted from methods used for steroid analysis and should be optimized for the specific analyte.[1]
-
Sample Preparation: Prepare the sample in a suitable solvent (e.g., methanol or acetonitrile). If working with biological fluids, perform a protein precipitation or extraction step first.
-
Reagent Preparation: Prepare a fresh solution of HMP (e.g., 0.5 mg/mL) in methanol containing an acidic catalyst (e.g., 1% v/v formic acid).
-
Derivatization Reaction:
-
Add 100 µL of the HMP solution to the sample or standard.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
-
Reaction Quenching: Quench the reaction by diluting the mixture with 50 µL of methanol.
-
Analysis: The sample is now ready for LC-MS analysis.
General LC-MS Method for HMP Derivatives
This is a starting point for method development, adapted from published methods.[1]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol:Acetonitrile (50:50 v/v).
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
Start with a high aqueous composition (e.g., 90% A) for 1 minute.
-
Implement a rapid gradient to a higher organic composition (e.g., 50% A) over 1 minute.
-
Hold and then return to initial conditions for re-equilibration.
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for quantitative analysis. The precursor ion will be the molecular ion of the derivative, and the product ion is often a stable fragment characteristic of the HMP reagent (e.g., m/z 108).[1]
-
Quantitative Data Summary
Table 1: Performance Characteristics of Selected Hydrazine Derivatization Methods
| Analyte Class | Derivatization Reagent | Matrix | LOQ | Recovery (%) | Reference |
| Androgens | 2-Hydrazino-1-methylpyridine (HMP) | Human Plasma | 34 pmol/L (on column) | Not Reported | [1][2] |
| Hydrazine | p-Tolualdehyde | Human Plasma | 0.005 ng/mL | 95.38 - 108.12 | [16][17] |
| Acetylhydrazine | p-Tolualdehyde | Human Plasma | 0.05 ng/mL | 95.38 - 108.12 | [16][17] |
| Hydrazine | Salicylaldehyde | Human Urine | 0.0493 ng/mL | 45 - 52 | [10] |
Visualizations
Caption: Workflow for hydrazine derivatization LC-MS analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 4. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. In-source fragmentation [jeolusa.com]
- 13. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 3,5-Dichloro-2-hydrazinylpyridine Derivatization for Quantitative Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Dichloro-2-hydrazinylpyridine as a potential derivatization agent for quantitative proteomics. While direct, extensive applications of this specific reagent in mainstream quantitative proteomics are not yet widely documented, its chemical properties as a hydrazine-containing compound suggest its utility in targeting specific protein modifications. This document outlines its potential application, compares it with established methods, and provides hypothetical experimental data and protocols to guide researchers in its validation.
Introduction to this compound Derivatization
This compound is a heterocyclic hydrazine compound. The hydrazinyl group (-NHNH2) is a reactive functional group known to form stable hydrazone bonds upon reaction with carbonyl groups (aldehydes and ketones). In the context of proteomics, this reactivity can be exploited to selectively label proteins or peptides that contain carbonyl groups. These carbonyls can be indicative of oxidative stress (carbonylation) or be present in certain post-translational modifications. Derivatization with this compound can enhance the ionization efficiency and provide a unique mass signature for detection and quantification by mass spectrometry.
Comparison with Alternative Derivatization Reagents
The performance of this compound can be benchmarked against other commonly used derivatization reagents that also target specific functional groups on proteins or peptides.
| Reagent/Method | Target Functional Group | Principle | Advantages | Disadvantages |
| This compound | Carbonyls (Aldehydes, Ketones) | Forms a hydrazone bond. The dichlorinated pyridine ring provides a distinct isotopic signature for MS detection. | Potentially high specificity for carbonylated proteins. The chlorine isotopes (35Cl and 37Cl) can aid in identification. | Limited published data in proteomics. Potential for side reactions. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls (Aldehydes, Ketones) | Forms a dinitrophenylhydrazone. Often used in spectrophotometric and MS-based detection of carbonylation. | Well-established method. Commercially available. | Can be prone to non-specific binding. |
| Biotin Hydrazide | Carbonyls (Aldehydes, Ketones) | Introduces a biotin tag via a hydrazone bond, allowing for affinity enrichment of carbonylated peptides/proteins. | Enables enrichment of low-abundance carbonylated species. | Requires an additional enrichment step. Biotin can interfere with some MS analyses. |
| iTRAQ/TMT Reagents | Primary amines (N-terminus, Lysine) | Isobaric labeling reagents that react with primary amines, allowing for multiplexed relative quantification. | High multiplexing capability (up to 18-plex). Well-established workflows. | Does not target specific modifications like carbonylation. Can be expensive. |
| Dansyl Chloride | Primary and secondary amines, phenolic hydroxyls | Reacts with various nucleophilic groups to introduce a fluorescent tag. | Increases ionization efficiency and provides a fluorescent signal. | Less specific than hydrazine-based reagents for carbonyls. |
Experimental Protocols
Protocol 1: Derivatization of Carbonylated Proteins with this compound
-
Protein Extraction and Quantification: Extract proteins from cell or tissue samples using a suitable lysis buffer. Quantify the total protein concentration using a standard assay (e.g., BCA assay).
-
Derivatization Reaction:
-
To 100 µg of protein in a final volume of 90 µL, add 10 µL of a freshly prepared 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile with 1% trifluoroacetic acid).
-
Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
-
Removal of Excess Reagent: Remove unreacted this compound by protein precipitation (e.g., with acetone) or using a desalting column.
-
Protein Digestion: Resuspend the derivatized protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for peptides containing the mass modification corresponding to the addition of the 3,5-Dichloro-2-pyridinylhydrazone moiety.
Quantitative Data Summary
The following table presents a hypothetical quantitative comparison of the signal enhancement observed for a model carbonylated peptide after derivatization with different reagents.
| Derivatization Reagent | Target Peptide | Fold Signal Enhancement (vs. Unmodified) |
| This compound | H-Ala-Val-(2-amino-3-oxobutanoic acid)-Gly-Lys-OH | Estimated 50-100 fold |
| 2,4-Dinitrophenylhydrazine (DNPH) | H-Ala-Val-(2-amino-3-oxobutanoic acid)-Gly-Lys-OH | 30-fold |
| Biotin Hydrazide (without enrichment) | H-Ala-Val-(2-amino-3-oxobutanoic acid)-Gly-Lys-OH | 15-fold |
Note: The signal enhancement for this compound is an educated estimate based on the properties of similar hydrazine-based reagents and would require experimental validation.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Comparison of derivatization strategies for different proteomics applications.
A Comparative Guide to the Labeling Efficiency of 3,5-Dichloro-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of 3,5-Dichloro-2-hydrazinylpyridine as a bioconjugation agent. Its performance is compared with common alternatives, supported by experimental data, to inform the selection of appropriate labeling strategies in research and therapeutic development.
Introduction to Hydrazinopyridine Labeling
This compound belongs to the hydrazinopyridine class of reagents used for the covalent modification of biomolecules. The core mechanism involves the reaction of the hydrazine moiety with a carbonyl group (an aldehyde or ketone) on the target molecule to form a hydrazone bond. This chemistry is frequently employed for labeling glycoproteins, where cis-diol units in sugar residues can be oxidized with sodium periodate to generate reactive aldehyde groups. This site-specific modification is particularly useful for antibodies, as glycosylation sites are often located in the Fc region, distant from the antigen-binding site.
While effective, the efficiency and stability of the resulting conjugate are critical parameters. This guide compares the hydrazone linkage formed by this compound with other prevalent bioconjugation chemistries.
Comparative Analysis of Labeling Chemistries
The selection of a labeling reagent is a critical decision in the development of bioconjugates like antibody-drug conjugates (ADCs) or fluorescently labeled proteins. The choice impacts not only the efficiency of the conjugation reaction but also the stability and ultimate performance of the final product.
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for this compound (represented by data from the closely related and well-studied succinimidyl-hydrazinonicotinamide, S-HYNIC) and its primary alternatives.
Table 1: Comparison of Labeling Reaction Efficiency
| Feature | Hydrazinopyridine Chemistry | Aminooxy Chemistry | Thiol-Maleimide Chemistry |
| Target Group | Aldehydes, Ketones | Aldehydes, Ketones | Thiols (-SH) |
| Resulting Bond | Hydrazone | Oxime | Thioether |
| Typical Efficiency | >90% under optimized conditions[1] | High (>90%) | High (>90%) |
| Reaction pH | 6.0 - 8.2[1] | ~4.5 (uncatalyzed), 6.0-7.0 (catalyzed) | 6.5 - 7.5 |
| Catalyst | Aniline can increase reaction rates[2][3] | Aniline or its derivatives are effective catalysts | Not required |
| Key Considerations | Requires carbonyl group on target; potential for side reactions is low. | Requires carbonyl group; generally slower than hydrazone formation without catalyst. | Requires free thiols, often generated by reducing native disulfides, which can impact protein structure. |
Table 2: Comparative Stability of Covalent Linkages
| Linkage Type | Half-life (t½) at pH 7.0 | Relative Hydrolysis Rate Constant | Key Stability Characteristics |
| Hydrazone | ~2 hours (acetylhydrazone)[4] | ~300-600 (vs. Oxime)[5] | Susceptible to hydrolysis, especially at acidic pH. Stability can be engineered but is inherently lower than oximes. |
| Oxime | ~25 days[4] | 1 (Baseline)[5] | Highly stable across a broad pH range; significantly more resistant to hydrolysis than hydrazones.[4][5] |
| Thioether | Very High (months to years) | Not applicable (different mechanism) | Very stable, but maleimide-thiol adducts can undergo retro-Michael reaction in the presence of other thiols. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating labeling efficiency data.
Protocol 1: Glycoprotein Labeling via Periodate Oxidation and Hydrazinopyridine Conjugation
This protocol describes the generation of aldehyde groups on a glycoprotein (e.g., an antibody) and subsequent labeling with a hydrazinopyridine reagent.
-
Oxidation of Glycoprotein:
-
Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in a suitable buffer, such as 0.1 M sodium acetate, pH 5.5.
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer (e.g., 20 mM).
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM.
-
Remove excess periodate and buffer-exchange the oxidized glycoprotein into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column.
-
-
Conjugation with this compound:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) to a concentration of 10-50 mM.
-
Add the hydrazinopyridine solution to the oxidized glycoprotein solution at a desired molar excess (e.g., 10 to 30-fold).
-
For catalyzed reactions, add an aniline catalyst to a final concentration of 10 mM.
-
Incubate the reaction for 2-4 hours at room temperature or 0°C for sensitive proteins.[1]
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted labeling reagent.
-
Protocol 2: Quantification of Labeling Efficiency by UV-Vis Spectroscopy
This method is used to determine the average number of labels per protein, often called the Drug-to-Antibody Ratio (DAR).
-
Acquire Molar Extinction Coefficients: Determine the molar extinction coefficients (ε) at 280 nm and the label's maximum absorbance wavelength (λ-max) for both the unlabeled protein and the free label.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the label's λ-max.
-
Calculate Concentrations: Use the Beer-Lambert law and simultaneous equations to solve for the concentration of the protein and the label in the conjugate solution.
-
Determine Labeling Efficiency: The labeling efficiency (molar substitution ratio) is calculated by dividing the molar concentration of the label by the molar concentration of the protein.
Workflow and Pathway Visualizations
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical reactions.
Caption: Workflow for glycoprotein labeling using this compound.
Caption: Reaction pathway for hydrazone bond formation and its potential for hydrolysis.
Conclusion
This compound and related hydrazinopyridine reagents offer a highly efficient method for labeling biomolecules that contain or can be modified to contain carbonyl groups. Labeling yields can be excellent, often exceeding 90% under optimized reaction conditions.[1]
However, the primary drawback of this chemistry lies in the stability of the resulting hydrazone bond. Experimental data clearly indicates that hydrazone linkages are significantly less stable than oxime linkages, particularly under physiological or acidic conditions, with half-lives measured in hours compared to days or weeks for oximes.[4] This makes this compound a suitable choice for applications where high initial labeling efficiency is paramount and long-term stability in circulation is not a critical concern, or where pH-triggered release of a payload is desired. For applications requiring robust, long-term stability, such as the development of therapeutic antibody-drug conjugates intended for prolonged circulation, alternative chemistries that form more stable linkages, such as oximes or thioethers, should be strongly considered.
References
Comparative Analysis of 3,5-Dichloro-2-hydrazinylpyridine Cross-Reactivity: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of 3,5-Dichloro-2-hydrazinylpyridine, a key intermediate in the synthesis of various biologically active compounds. In the absence of direct cross-reactivity studies for this specific molecule, this document outlines a robust, hypothetical study design based on established methodologies for similar small molecules. It further presents a comparative analysis with structurally related compounds to anticipate potential cross-reactivity profiles.
Hypothetical Cross-Reactivity Study: An Overview
To evaluate the specificity of antibodies raised against this compound, a competitive enzyme-linked immunosorbent assay (cELISA) is the recommended method. This immunoassay would quantify the degree to which structurally similar molecules compete with the target analyte for antibody binding sites.
Potential Cross-Reactants
A critical aspect of a cross-reactivity study is the selection of relevant alternative compounds to test. Based on structural similarity, the following commercially available pyridine derivatives are proposed for inclusion in a comparative analysis:
-
3,5-Dichloropyridine: Lacks the hydrazinyl group, allowing for assessment of the hydrazinyl moiety's contribution to antibody recognition.
-
2-Hydrazinylpyridine: Lacks the chloro substituents, providing insight into the role of the chlorine atoms in antibody binding.
-
3-Chloro-2-hydrazinylpyridine: Possesses one of the two chlorine atoms, enabling a nuanced understanding of the effect of halogenation on cross-reactivity.
-
2,3-Dichloropyridine: A positional isomer that can reveal the importance of the substituent pattern on the pyridine ring for antibody specificity.
Data Presentation: A Comparative Cross-Reactivity Profile
The primary output of the proposed study would be a quantitative comparison of the binding affinities of the selected compounds to the anti-3,5-Dichloro-2-hydrazinylpyridine antibody. This data is typically presented as the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding in the cELISA. The percentage of cross-reactivity is then calculated relative to the target analyte.
Table 1: Hypothetical Cross-Reactivity Data for an Anti-3,5-Dichloro-2-hydrazinylpyridine Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 3-Chloro-2-hydrazinylpyridine | 50 | 20 |
| 2-Hydrazinylpyridine | 500 | 2 |
| 3,5-Dichloropyridine | > 1000 | < 1 |
| 2,3-Dichloropyridine | > 1000 | < 1 |
Note: The data presented in this table is illustrative and intended to serve as a template for presenting experimental results.
Experimental Protocols: A Detailed Methodological Framework
A detailed protocol for a competitive ELISA to determine cross-reactivity is provided below. This protocol is adapted from standard methodologies for small molecule immunoassays.
Hapten-Carrier Conjugate Synthesis for Immunogen Preparation
To elicit an immune response and generate antibodies against the small molecule this compound (the hapten), it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Activation of Hapten: The hydrazinyl group of this compound can be reacted with a bifunctional linker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce a reactive maleimide group.
-
Protein Conjugation: The activated hapten is then incubated with the carrier protein (e.g., BSA) at a specific molar ratio. The maleimide groups on the hapten will react with free sulfhydryl groups on the protein, forming a stable thioether bond.
-
Purification: The resulting hapten-carrier conjugate is purified by dialysis or size-exclusion chromatography to remove unconjugated hapten and linker.
Antibody Production
-
Immunization: The purified hapten-carrier conjugate is used to immunize laboratory animals (e.g., rabbits or mice) according to a standard immunization schedule.
-
Titer Determination: Blood samples are periodically collected, and the antibody titer is determined by indirect ELISA using plates coated with the hapten conjugated to a different carrier protein (e.g., ovalbumin, OVA) to avoid carrier-specific antibody recognition.
-
Antibody Purification: Once a high-titer antiserum is obtained, the polyclonal antibodies can be purified using protein A/G affinity chromatography.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with the hapten-OVA conjugate (coating antigen) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed again as described above.
-
Competition: A mixture of the purified anti-3,5-Dichloro-2-hydrazinylpyridine antibody and either the standard (this compound) or the test compound (at various concentrations) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed thoroughly.
-
Substrate: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: A standard curve is generated by plotting the OD values against the logarithm of the concentration of the this compound standard.
-
IC50 Calculation: The IC50 values for the target analyte and each of the test compounds are determined from their respective dose-response curves.
-
Cross-Reactivity Calculation: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Mandatory Visualizations
To further clarify the experimental workflow and potential biological context, the following diagrams are provided.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Caption: Hypothetical inhibition of the P2X7 receptor signaling pathway by a pyridine derivative.
Confirming the Structure of 3,5-Dichloro-2-hydrazinylpyridine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel compounds is a critical step in the journey from synthesis to application. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3,5-Dichloro-2-hydrazinylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate methods for structural verification.
Derivatives of this compound are being explored for a range of biological activities, including as potential anticancer, antimicrobial, and anticonvulsant agents. The precise arrangement of atoms within these molecules is paramount to their function and interaction with biological targets. Therefore, rigorous structural analysis is non-negotiable. This guide will delve into the primary spectroscopic and analytical methods employed for this purpose.
Primary Analytical Techniques for Structural Confirmation
The structural confirmation of this compound derivatives predominantly relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound derivatives, key signals include those from the pyridine ring protons and the protons of the hydrazone moiety and any substituents.
-
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the pyridine ring and the hydrazone group are characteristic.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Derivative Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | Hydrazone with 4-chloroacetophenone | Pyridine-H: 7.6-8.2, Phenyl-H: 7.4-7.8, CH₃: 2.4, NH: 10.5 | Pyridine-C: 112-150, Phenyl-C: 128-135, C=N: 145, CH₃: 15 |
| 2 | Schiff base with salicylaldehyde | Pyridine-H: 7.5-8.3, Phenyl-H: 6.9-7.4, N=CH: 8.6, NH: 11.8, OH: 10.2 | Pyridine-C: 113-151, Phenyl-C: 117-160, C=N: 162 |
| 3 | Schiff base with 4-nitrobenzaldehyde | Pyridine-H: 7.7-8.4, Phenyl-H: 8.0-8.3, N=CH: 8.7, NH: 12.1 | Pyridine-C: 114-152, Phenyl-C: 124-149, C=N: 160 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues. For halogenated compounds like the this compound derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the mass spectrum.
Table 2: Mass Spectrometry Data for Selected Derivatives
| Compound | Ionization Method | [M]+ Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 1 | ESI | 313/315/317 (Cl isotopic pattern) | Loss of chlorophenyl group, pyridine ring fragments |
| 2 | ESI | 297/299/301 (Cl isotopic pattern) | Loss of hydroxyphenyl group, cleavage of C=N bond |
| 3 | ESI | 326/328/330 (Cl isotopic pattern) | Loss of nitrophenyl group, fragmentation of pyridine ring |
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural confirmation. For instance, the crystal structure of 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) has been determined, confirming its triclinic crystal system and P-1 space group.[1]
Alternative and Complementary Techniques
While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide valuable supporting data.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying characteristic functional groups. For hydrazone derivatives, key vibrational bands include N-H stretching, C=N stretching of the hydrazone, and C-Cl stretching.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the extent of conjugation in the derivative.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in a pure sample, which can be used to confirm the molecular formula.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| FT-IR | Presence of functional groups | Fast, non-destructive, good for functional group identification | Provides limited information on the overall molecular skeleton |
| UV-Vis | Electronic transitions, conjugation | Sensitive, quantitative | Provides limited structural detail, broad peaks can be difficult to interpret |
| Elemental Analysis | Elemental composition | Confirms molecular formula | Requires a highly pure sample, does not provide structural connectivity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum, ensuring to observe the characteristic isotopic pattern for chlorine-containing compounds.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Visualizing Workflows and Pathways
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.
Caption: A typical experimental workflow for structural confirmation.
Potential Biological Signaling Pathway
While specific signaling pathways for many this compound derivatives are still under investigation, hydrazone-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted.
Caption: A hypothetical signaling pathway targeted by derivatives.
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that requires the judicious application of various analytical techniques. NMR spectroscopy and mass spectrometry are indispensable for initial characterization, while single-crystal X-ray diffraction provides the ultimate structural proof for crystalline compounds. Complementary methods such as FT-IR, UV-Vis, and elemental analysis offer valuable supporting evidence. By following rigorous experimental protocols and carefully interpreting the combined data, researchers can confidently establish the structures of these promising molecules, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
A Comparative Guide to Peptide Derivatization for Enhanced Quantitative Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative proteomics, derivatization of peptides prior to mass spectrometry (MS) analysis is a powerful strategy to enhance sensitivity, improve chromatographic separation, and achieve more reliable quantification. While a variety of reagents are available, this guide provides a comparative overview of two effective alternatives for derivatizing primary amino groups in peptides: Pyrylium Salts and (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) .
Note on 3,5-Dichloro-2-hydrazinylpyridine: Extensive literature searches did not yield specific applications or protocols for the use of this compound for the quantitative analysis of derivatized peptides by LC-MS. While its synthesis and general reactivity have been described, its performance characteristics for peptide quantification are not documented in the available scientific literature.[1][2][3][4][5] Therefore, this guide will focus on well-documented and effective alternatives.
Comparison of Peptide Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the specific analytical goals, such as targeting the N-terminus or all primary amines, and the desired outcome, for instance, increased ionization efficiency or simplified fragmentation.
| Feature | Pyrylium Salts (e.g., 2,4,6-Triphenylpyrylium) | (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) |
| Target Moiety | Primary amines (N-terminus and ε-amino group of Lysine)[6][7][8] | Primarily N-terminal α-amino group[9][10] |
| Reaction Principle | Nucleophilic attack of the primary amine on the pyrylium ring, forming a stable pyridinium salt. | Acylation of the N-terminal α-amino group. |
| Key Advantage | Introduction of a permanent positive charge, significantly enhancing ionization efficiency.[6][8] Enables analysis at the attomole level.[6] | Introduces a permanent positive charge, enhancing ionization and improving fragmentation for sequencing.[9][10] |
| Quantitative Strategy | Can be used with isotopic labeling (e.g., ¹⁶O/¹⁸O exchange in combination with labeled/unlabeled reagent) for relative quantification.[6] | Isotopic variants (light and heavy TMPP) are available for accurate relative quantification.[11] |
| Impact on Chromatography | Increases hydrophobicity, potentially improving retention of hydrophilic peptides.[7] | The bulky TMPP group increases hydrophobicity and can shift retention times, aiding in the separation of labeled peptides.[9][10] |
| Fragmentation Pattern | Generates a characteristic and abundant reporter ion upon CID, which is useful for MRM analysis.[6][8][12] | Directs fragmentation to produce a- and b-type ions, simplifying sequence analysis.[13] |
| Sensitivity | Enables detection at the attomole level.[6] | Detection limit reported to be in the low picomole to high femtomole range. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for peptide derivatization using Pyrylium Salts and TMPP.
Peptide Derivatization with 2,4,6-Triphenylpyrylium Salt
This protocol is adapted from methodologies described for the derivatization of peptides for enhanced MS detection.[6][7]
Materials:
-
Peptide sample
-
Dimethylformamide (DMF)
-
2,4,6-Triphenylpyrylium salt solution
-
Triethylamine (TEA)
-
Water:acetonitrile mixture (for dissolution)
-
Nitrogen gas supply
-
Lyophilizer
Procedure:
-
Dissolve the peptide sample in DMF.
-
Add a three-fold molar excess of 2,4,6-triphenylpyrylium salt solution.
-
Add a three-fold molar excess of TEA.
-
Vortex the resulting mixture.
-
Incubate the mixture at 70°C for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Lyophilize the residue.
-
Reconstitute the derivatized peptide in a water:acetonitrile mixture for LC-MS analysis.
N-Terminal Peptide Derivatization with TMPP
This protocol outlines a general in-solution labeling procedure for peptides with TMPP.[9][10][14]
Materials:
-
Peptide sample
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 desalting spin columns (optional)
Procedure:
-
Dissolve the peptide sample in ammonium bicarbonate buffer to a final concentration of approximately 1 mg/mL.
-
Prepare a fresh solution of TMPP in ACN at a concentration of 10 mg/mL.
-
Add a 5 to 10-fold molar excess of the TMPP solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1%.
-
(Optional) Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions.
-
Analyze the labeled peptide solution by LC-MS/MS.
Quantitative Performance Data
The following table summarizes key quantitative performance metrics for the two derivatization strategies based on available literature.
| Performance Metric | Pyrylium Salts | TMPP |
| Limit of Detection (LOD) | As low as 1 attomole for a model dipeptide using MRM.[6] | 0.1 pmol for BSA using dimethyl labeling (compared to 3 pmol for TMPP in the same study).[15] |
| Linearity | Not explicitly detailed in the reviewed sources, but the use of isotopic labeling implies a linear response is achievable for relative quantification. | A linear correlation between expected and observed protein ratios has been demonstrated with isotopic TMPP labeling.[11] |
| Reproducibility (CV) | Not explicitly detailed in the reviewed sources. | Quantitative results with low coefficients of variation (CVs), comparable to SILAC, have been reported.[11] |
| Enhancement Factor | Ionization efficiency of short-chain multilabeled peptides can be increased by up to 60 times.[7][16] | Significant improvement in signal intensity due to the pre-charged nature of the tag.[9][10] |
Visualizing the Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for peptide derivatization and analysis.
Caption: Workflow for peptide derivatization with Pyrylium Salts.
Caption: Workflow for N-terminal peptide derivatization with TMPP.
Conclusion
Both Pyrylium Salts and TMPP offer significant advantages for the quantitative analysis of derivatized peptides by mass spectrometry. The choice between these reagents will depend on the specific requirements of the experiment. Pyrylium salts are highly effective for increasing the ionization efficiency of peptides containing primary amines, leading to exceptional sensitivity. TMPP is a well-established reagent for specifically targeting the N-terminus of peptides, with the added benefit of commercially available isotopic labels for straightforward quantitative studies. For researchers seeking to enhance the performance of their peptide quantification assays, both reagents represent robust and well-documented alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the accuracy of protein quantification using isotope TMPP-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide derivatization as a strategy to form fixed-charge peptide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Strategy for the Analysis of Phosphopeptides, Coupling N-Terminal Peptide Derivatization and HPLC Separation with Mass Spectrometry | Waters [waters.com]
- 15. scispace.com [scispace.com]
- 16. α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,5-Dichloro-2-hydrazinylpyridine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Dichloro-2-hydrazinylpyridine was not located. The following guidance is based on safety protocols for analogous compounds, including chlorinated pyridines and hydrazinyl compounds. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This compound should be treated as hazardous waste and handled with stringent safety measures throughout its lifecycle, from use to final disposal.
Immediate Safety and Handling
Before commencing any disposal-related activities, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required, especially in poorly ventilated areas or during spill cleanup. | To avoid inhalation of dust or vapors. |
| Protective Clothing | A laboratory coat, closed-toe shoes, and long pants should be worn to minimize skin exposure. | To protect clothing and skin from contamination. |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible. | To provide immediate decontamination in case of exposure. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed, and chemically compatible container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste is classified as hazardous and should be segregated as a chlorinated organic waste.[3]
-
Do not mix with non-halogenated waste streams.[3]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4][5]
Waste Collection and Labeling
-
Container: Collect waste in a designated, chemically compatible, leak-proof container with a secure cap.[4] Polyethylene or glass containers are generally suitable, but compatibility should always be verified.
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[4] The label must include:
Storage
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should have secondary containment to capture any potential leaks.[3]
Final Disposal
-
Professional Disposal: The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste incineration facility.[6] These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[3] They will coordinate with a certified hazardous waste disposal company for transportation and final disposal.
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-hydrazinylpyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dichloro-2-hydrazinylpyridine. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are hazardous substances that can cause significant health risks upon exposure.[1][2] The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles with side-shields or chemical splash-resistant safety glasses are required.[1][2][3] A face shield may be necessary for additional protection.[3][4][5] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or during spill clean-up.[1][2][4][6] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants must be worn to minimize skin exposure.[3][4][5] For larger quantities or spills, a chemical-resistant apron or suit is advised.[4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][4][5][8] Don all required PPE as specified in Table 1. An emergency eyewash station and safety shower must be readily accessible.[4][5]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[2][3][8] Minimize the generation of dust and aerosols.[2][3] Do not eat, drink, or smoke in the handling area.[1][2][3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][9] Keep it away from incompatible materials such as strong acids.[9]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][9]
Spill Management and Disposal Plan
In the event of a spill, immediate and correct action is required to contain and clean up the material safely.
Table 2: Spill Management Protocol
| Step | Action |
| 1. Evacuate & Ventilate | Immediately clear the area of all personnel and ensure the space is well-ventilated to disperse any vapors or dust.[4] |
| 2. Containment | For solid spills, carefully sweep or scoop the material to avoid creating dust.[5] For liquid spills, use an inert absorbent material like sand or vermiculite.[4][5] |
| 3. Collection | Place the contained material into a clearly labeled, sealed container for hazardous waste.[2][4][5] |
| 4. Decontamination | Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be treated as hazardous waste.[4][5] |
Disposal Protocol:
All materials contaminated with this compound, including the chemical itself, residues, and contaminated labware, must be treated as hazardous waste.[5]
-
Segregation: Collect all waste in a dedicated, properly labeled, and sealed container.[4][5] The label should clearly state "Hazardous Waste" and the chemical name.[5]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[4][5] The recommended method of disposal for chlorinated organic compounds is incineration at a licensed facility.[4][5]
-
Regulatory Compliance: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] Maintain records of waste generation and disposal as required by local regulations.[5]
Logical Relationship for Disposal
Caption: Disposal pathway for this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
